Usp7-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H31N5O4 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
4-[6-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methyl-7-oxopyrazolo[4,3-d]pyrimidin-3-yl]benzaldehyde |
InChI |
InChI=1S/C29H31N5O4/c1-20(22-6-4-3-5-7-22)16-24(36)33-14-12-29(38,13-15-33)18-34-19-30-25-26(28(34)37)31-32(2)27(25)23-10-8-21(17-35)9-11-23/h3-11,17,19-20,38H,12-16,18H2,1-2H3/t20-/m1/s1 |
InChI Key |
NRJQEJDZLQOABQ-HXUWFJFHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Usp7-IN-14: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Usp7-IN-14, also referred to as "compound 14," is a selective dual inhibitor of the deubiquitinating enzymes (DUBs) Ubiquitin-specific protease 7 (USP7) and Ubiquitin-specific protease 47 (USP47).[1][2][3] As a key regulator of protein stability, USP7 has emerged as a compelling target in oncology. Its inhibition offers a therapeutic strategy to indirectly stabilize tumor suppressor proteins that are otherwise targeted for degradation. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Core Mechanism of Action: The USP7-MDM2-p53 Axis
The primary mechanism of action of this compound in cancer cells revolves around the modulation of the USP7-MDM2-p53 signaling pathway.[1][2] USP7 is responsible for the deubiquitination and subsequent stabilization of MDM2, an E3 ubiquitin ligase.[1] MDM2, in turn, targets the tumor suppressor protein p53 for ubiquitination and proteasomal degradation.[1]
By inhibiting USP7, this compound disrupts this cascade. The inhibition of USP7's deubiquitinating activity leads to the destabilization and degradation of MDM2.[1] This reduction in MDM2 levels allows for the accumulation and activation of p53.[1][2] Activated p53 can then transcriptionally upregulate its target genes, including the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells.[1][2]
Quantitative Data
This compound has been characterized by its inhibitory activity against its primary targets and its effect on cancer cell proliferation. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of this compound
| Target | EC50 (μM) |
| USP7 | 0.42 |
| USP47 | 1.0 |
Data from Weinstock et al., 2012.[1]
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (μM) |
| HCT-116 | Cell Growth Inhibition | 7.6 |
Data from MedChemExpress.[3]
Table 3: Selectivity Profile of this compound
| Protease | EC50 (μM) |
| Caspase 3 | > 31.6 |
| Calpain 1 | > 31.6 |
| 20S Proteasome | > 31.6 |
| USP2 | > 31.6 |
| USP5 | > 31.6 |
| USP8 | > 31.6 |
| USP21 | > 31.6 |
| USP28 | > 31.6 |
Data from Weinstock et al., 2012.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to characterize the mechanism of action of this compound.
Cell Proliferation Assay (HCT-116)
This protocol details the methodology used to determine the effect of this compound on the proliferation of human colon cancer cells.
1. Cell Culture:
-
HCT-116 cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
HCT-116 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
A serial dilution of this compound is prepared in culture medium.
-
The medium from the cell plates is replaced with medium containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
The cells are incubated for 72 hours.
-
Cell viability is assessed using a standard method such as the MTS or MTT assay, following the manufacturer's instructions.
3. Data Analysis:
-
The absorbance or fluorescence is measured using a plate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The EC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Immunoblotting for p53 and p21 Stabilization
This protocol describes the western blot analysis to detect changes in p53 and p21 protein levels following treatment with this compound.
1. Cell Treatment and Lysis:
-
HCT-116 cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are treated with this compound at a specified concentration (e.g., 30 μM) or vehicle control for a designated time (e.g., 24 hours).[2]
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Cell lysates are clarified by centrifugation at 14,000 rpm for 15 minutes at 4°C.
2. Protein Quantification and Sample Preparation:
-
The protein concentration of the lysates is determined using a BCA or Bradford protein assay.
-
Equal amounts of protein (e.g., 20-30 μg) are mixed with Laemmli sample buffer and boiled for 5-10 minutes.
3. SDS-PAGE and Western Blotting:
-
The protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
The membrane is washed with TBST and then incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a valuable chemical probe for studying the roles of USP7 and USP47 in cancer biology. Its mechanism of action is centered on the inhibition of USP7, leading to the destabilization of MDM2 and the subsequent accumulation and activation of the p53 tumor suppressor pathway. This results in the induction of p21, leading to cell cycle arrest and inhibition of cancer cell proliferation. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting USP7 in cancer. Further studies are warranted to explore the full spectrum of its cellular effects and its potential in preclinical cancer models.
References
A Technical Guide to the Discovery and Development of Ubiquitin-Specific Protease 7 (USP7) Inhibitors
Disclaimer: No public domain information is currently available for a molecule specifically designated "Usp7-IN-14." This guide therefore provides a comprehensive overview of the discovery and development history of Ubiquitin-Specific Protease 7 (USP7) inhibitors as a class, drawing upon publicly available data for representative compounds. This document is intended for researchers, scientists, and drug development professionals.
Ubiquitin-Specific Protease 7 (USP7) has emerged as a significant therapeutic target, particularly in the field of oncology.[1][2][3][4] As a deubiquitinating enzyme (DUB), USP7 plays a crucial role in regulating the stability and function of a variety of proteins involved in critical cellular processes such as cell cycle control, DNA repair, and apoptosis.[5] Its dysregulation is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention.[4]
The Role of USP7 in Cellular Homeostasis and Disease
USP7 modulates the stability of numerous substrate proteins by removing ubiquitin tags, thereby rescuing them from proteasomal degradation.[6] One of the most well-characterized functions of USP7 is its regulation of the p53-MDM2 pathway.[3][5] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. USP7 deubiquitinates and stabilizes MDM2, which in turn promotes the degradation of p53.[3][5] In many cancers with wild-type p53, overexpression of USP7 leads to decreased p53 levels, allowing cancer cells to evade apoptosis.[3] Therefore, inhibiting USP7 is a promising strategy to restore p53 function and induce tumor cell death.[3][7] Beyond the p53-MDM2 axis, USP7 has been shown to regulate other cancer-related proteins such as PTEN, FOXM1, and components of the immune system, further highlighting its therapeutic potential.[8][9]
Discovery and Development of USP7 Inhibitors: A General Workflow
The discovery of USP7 inhibitors typically follows a structured drug discovery process, beginning with screening campaigns and progressing through lead optimization to preclinical and potentially clinical evaluation.
Initial strategies for identifying USP7 inhibitors have included high-throughput screening of compound libraries and fragment-based screening.[1] Structure-guided drug design, aided by high-resolution co-crystal structures of inhibitors bound to USP7, has been instrumental in optimizing lead compounds for potency and selectivity.[1][8]
Mechanism of Action and Signaling Pathways
USP7 inhibitors can be classified based on their mechanism of action, which primarily involves either direct inhibition of the enzyme's catalytic activity or allosteric modulation. More recently, the development of proteolysis-targeting chimeras (PROTACs) has provided a novel approach to target USP7 for degradation.
The canonical pathway affected by USP7 inhibition is the p53-MDM2 axis. By inhibiting USP7, MDM2 is no longer stabilized, leading to its auto-ubiquitination and subsequent degradation by the proteasome. The resulting decrease in MDM2 levels allows for the accumulation and activation of the p53 tumor suppressor, which can then induce cell cycle arrest or apoptosis.
Quantitative Data for Representative USP7 Inhibitors
The following table summarizes key quantitative data for several well-characterized USP7 inhibitors and degraders.
| Compound Name | Type | Target | Biochemical IC50 | Cellular EC50 (p53 accum.) | Cellular IC50 (Viability) | DC50 (Degradation) | Dmax (Degradation) | Reference(s) |
| FX1-5303 | Inhibitor | USP7 | 0.29 nM | 5.6 nM (MM.1S cells) | 15 nM (MM.1S cells) | N/A | N/A | [10][11][12] |
| FT671 | Inhibitor | USP7 | 52 nM | N/A | ~1 µM (MM.1S cells) | N/A | N/A | [13][14] |
| P22077 | Inhibitor | USP7/USP47 | >1 µM (cellular) | N/A | >1 µM (p53 WT cells) | N/A | N/A | [7][11] |
| XM-U-14 | Degrader | USP7 | N/A | N/A | N/A | 0.74 nM (RS4;11 cells) | 93% (RS4;11 cells) | [15][16] |
| PU7-1 | Degrader | USP7 | N/A | N/A | N/A | Low nM | N/A | [9] |
N/A: Not Applicable or Not Available
Key Experimental Protocols
The characterization of USP7 inhibitors involves a suite of biochemical, cellular, and in vivo assays to determine their potency, selectivity, mechanism of action, and therapeutic potential.
Biochemical Assays
1. USP7 Enzymatic Assay (Fluorogenic)
-
Principle: This assay measures the enzymatic activity of purified USP7 by monitoring the cleavage of a fluorogenic substrate, such as Ubiquitin-AMC (7-amido-4-methylcoumarin) or Ubiquitin-Rhodamine.[14][17] Cleavage of the substrate by USP7 releases the fluorophore, resulting in an increase in fluorescence that is proportional to enzyme activity.
-
Protocol Outline:
-
Recombinant human USP7 enzyme is pre-incubated with a serial dilution of the test compound (e.g., FX1-5303) in an appropriate assay buffer in a 96- or 384-well plate.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate (e.g., Ub-AMC).
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time.
-
Fluorescence is measured at appropriate excitation and emission wavelengths (e.g., 350 nm excitation / 460 nm emission for AMC).[17]
-
The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.
-
2. Surface Plasmon Resonance (SPR) Binding Assay
-
Principle: SPR is used to measure the direct binding affinity and kinetics of a compound to the target protein. This technique provides a quantitative measure of the binding constant (KD).
-
Protocol Outline:
-
Purified USP7 protein is immobilized on an SPR sensor chip.
-
A serial dilution of the test compound is flowed over the chip surface.
-
The change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound, is measured in real-time.
-
Association and dissociation rates are measured to calculate the equilibrium dissociation constant (KD).
-
Cellular Assays
1. Cell Viability Assay
-
Principle: This assay determines the effect of a USP7 inhibitor on the proliferation and viability of cancer cell lines.
-
Protocol Outline:
-
Cancer cells (e.g., MM.1S, a multiple myeloma cell line) are seeded in 96-well plates and allowed to adhere overnight.[11]
-
Cells are treated with a serial dilution of the USP7 inhibitor for a specified period (e.g., 72-120 hours).[14]
-
Cell viability is assessed using a reagent such as CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence is measured, and IC50 values are calculated by plotting cell viability against compound concentration.
-
2. Target Engagement and Pharmacodynamic (PD) Marker Analysis (Western Blot)
-
Principle: This assay confirms that the inhibitor engages USP7 in cells and modulates the levels of downstream proteins in the target pathway, such as p53 and MDM2.
-
Protocol Outline:
-
Cells are treated with the USP7 inhibitor at various concentrations and for different durations.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for USP7, p53, MDM2, and a loading control (e.g., actin or GAPDH).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected by chemiluminescence.
-
Changes in protein levels are quantified relative to the loading control.
-
3. PROTAC-mediated Degradation Assay
-
Principle: This assay measures the ability of a PROTAC (e.g., XM-U-14) to induce the degradation of the target protein, USP7.
-
Protocol Outline:
-
Cells are treated with a serial dilution of the USP7 degrader for a specified time.
-
Cell lysates are prepared and analyzed by Western blot, as described above, to quantify the levels of USP7.
-
The half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) are determined.
-
In Vivo Assays
1. Mouse Xenograft Model
-
Principle: This assay evaluates the anti-tumor efficacy of a USP7 inhibitor in a living organism.
-
Protocol Outline:
-
Human cancer cells (e.g., MM.1S or MV4-11) are subcutaneously implanted into immunodeficient mice.[11]
-
Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.
-
The USP7 inhibitor (e.g., FX1-5303) is administered orally or via another appropriate route at a defined dose and schedule.[11]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic marker analysis.
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
-
Conclusion and Future Perspectives
The development of potent and selective USP7 inhibitors represents a promising therapeutic strategy for the treatment of various cancers.[4] The field has progressed from early, less selective tool compounds to highly potent and specific inhibitors and, more recently, to targeted degraders.[7][11][15] While no USP7 inhibitors have yet entered clinical trials, the robust preclinical data for compounds like FX1-5303 and the novel degrader XM-U-14 provide a strong rationale for their continued development.[6] Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to USP7 inhibition and exploring combination therapies to overcome potential resistance mechanisms.[4] The ongoing efforts in this area hold the potential to deliver new and effective treatments for patients with cancer and other diseases.
References
- 1. Identification and Structure-Guided Development of Pyrimidinone Based USP7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FX1-5303 | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 11. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
- 14. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a Highly Potent, Selective and Efficacious USP7 Degrader for the Treatment of Acute Lymphoblastic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
Navigating the Labyrinth of USP7 Inhibition: A Technical Guide to Target Specificity and Selectivity
Disclaimer: Publicly available scientific literature and databases do not contain specific information for a compound designated "Usp7-IN-14." This guide has been constructed using a composite of data from well-characterized, potent, and selective Ubiquitin-Specific Protease 7 (USP7) inhibitors to provide a representative technical overview for researchers, scientists, and drug development professionals. The methodologies and data presentation formats are illustrative of the standard for evaluating such compounds.
Introduction to USP7 as a Therapeutic Target
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of a multitude of proteins involved in critical cellular processes.[1][2][3][4] These processes include DNA damage repair, cell cycle control, apoptosis, and immune response.[4] USP7's influence on key proteins such as the E3 ubiquitin ligase MDM2 and the tumor suppressor p53 has positioned it as a significant target in oncology.[3][5] Overexpression of USP7 is a common feature in various cancers and is often correlated with a poor prognosis.[3][5]
The development of small molecule inhibitors targeting USP7 is a promising therapeutic strategy. A critical aspect of developing these inhibitors is a thorough understanding of their target specificity and selectivity profile to minimize off-target effects and ensure that the observed biological outcomes are a direct result of USP7 inhibition.
Biochemical Profile: Potency and Selectivity
The initial characterization of a USP7 inhibitor involves determining its potency against the primary target and its selectivity against other related and unrelated enzymes. This is typically achieved through in vitro biochemical assays.
Potency against USP7
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. For USP7 inhibitors, this is often determined using a fluorogenic substrate assay.
Table 1: Representative Biochemical Potency of a Hypothetical USP7 Inhibitor
| Compound | Target | Assay Format | Substrate | IC50 (nM) |
| Representative USP7 Inhibitor | Human USP7 | Fluorogenic | Ubiquitin-AMC | 6 ± 2 |
Data is representative of a potent inhibitor as described in the literature.[6]
Selectivity against other Deubiquitinating Enzymes
To assess selectivity, the inhibitor is tested against a panel of other DUBs, particularly those with high sequence homology to USP7, such as USP47.
Table 2: Representative Deubiquitinase Selectivity Profile
| DUB Target | % Inhibition at 1 µM |
| USP7 | >95% |
| USP2 | <10% |
| USP5 | <5% |
| USP8 | <5% |
| USP10 | <15% |
| USP21 | <10% |
| USP47 | <20% |
| OTUB1 | <5% |
This table illustrates a highly selective inhibitor profile.
Cellular Profile: On-Target Engagement and Phenotypic Effects
Demonstrating that a compound engages USP7 in a cellular context and elicits the expected biological response is a crucial validation step.
Cellular Target Engagement
Cellular target engagement can be confirmed by observing the stabilization of known USP7 substrates, such as MDM2 and p53, often via Western blot analysis.
Cellular Potency
The half-maximal effective concentration (EC50) in cellular assays, such as cell viability or apoptosis induction, provides a measure of the compound's potency in a biological system.
Table 3: Representative Cellular Activity in a p53 Wild-Type Cancer Cell Line (e.g., HCT116)
| Assay | Endpoint | EC50 (µM) |
| Cell Viability (72h) | Reduction in viable cells | 1.8 |
| Apoptosis Induction (48h) | Caspase 3/7 activation | 2.5 |
Data is representative of a potent inhibitor as described in the literature.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of a compound's activity.
Biochemical IC50 Determination for USP7
Objective: To determine the in vitro potency of an inhibitor against purified human USP7 enzyme.
Principle: The assay measures the enzymatic cleavage of a fluorogenic ubiquitin-substrate (e.g., Ubiquitin-AMC). Inhibition of USP7 results in a decreased rate of substrate cleavage and a reduced fluorescent signal.
Materials:
-
Purified recombinant human USP7 enzyme
-
Ubiquitin-AMC substrate
-
Assay Buffer (e.g., 40 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA)
-
Test compound (serially diluted)
-
DMSO (vehicle control)
-
384-well black assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add a fixed concentration of USP7 enzyme to each well of the assay plate.
-
Add the diluted test compound or DMSO vehicle to the respective wells.
-
Incubate the enzyme and compound mixture for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the Ubiquitin-AMC substrate to all wells.
-
Immediately begin kinetic monitoring of the fluorescence intensity (Excitation: ~350 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Viability Assay
Objective: To determine the effect of the USP7 inhibitor on the viability of cancer cells.
Principle: A resazurin-based assay is used to measure cell viability. Metabolically active cells reduce the non-fluorescent resazurin (B115843) to the highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells.[7]
Materials:
-
Human cancer cell line (e.g., HCT116)
-
Cell culture medium and supplements
-
Test compound
-
DMSO (vehicle control)
-
Resazurin-based viability reagent
-
96-well clear-bottom black plates
-
Fluorescence plate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Treat the cells with the diluted compound or DMSO vehicle and incubate for a specified period (e.g., 72 hours).
-
Add the resazurin-based viability reagent to each well and incubate for 1-4 hours.
-
Measure the fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm).
-
Normalize the fluorescence readings to the DMSO-treated control cells to calculate the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to determine the EC50 value.
Visualizing Workflows and Pathways
Biochemical IC50 Determination Workflow
Caption: Workflow for biochemical IC50 determination of a USP7 inhibitor.
USP7 Signaling Pathway and Inhibitor Action
Caption: Simplified USP7-MDM2-p53 signaling pathway and the mechanism of action of a USP7 inhibitor.
Off-Target Profile and Mitigation Strategies
While a compound may show high selectivity in a limited panel, broader screening is necessary to identify potential off-target activities that could confound experimental results or lead to toxicity.
Broad Kinase and GPCR Screening
Testing the inhibitor against a large panel of kinases and G-protein coupled receptors (GPCRs) at a high concentration (e.g., 10 µM) is a standard industry practice to flag potential off-target liabilities. A clean profile in such screens provides strong evidence of selectivity.
Cellular Off-Target Validation
If off-target effects are suspected, several strategies can be employed to validate that the observed phenotype is due to USP7 inhibition:
-
Genetic Knockdown/Knockout: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate USP7 expression should phenocopy the effects of the inhibitor. If the phenotype is not replicated, it suggests an off-target mechanism for the small molecule.
-
Structurally Unrelated Inhibitors: Using a different, structurally distinct USP7 inhibitor that produces the same phenotype provides further evidence for on-target activity.
-
Rescue Experiments: Overexpression of a wild-type or inhibitor-resistant mutant of USP7 could rescue the phenotype induced by the compound, confirming on-target engagement.
Conclusion
A thorough evaluation of the target specificity and selectivity of a USP7 inhibitor is paramount for its validation as a chemical probe and its potential development as a therapeutic agent. This technical guide outlines the key biochemical and cellular assays, along with data presentation formats and validation strategies, that form the foundation of this characterization. While specific data for "this compound" is not publicly available, the principles and methodologies described herein provide a robust framework for the assessment of any potent and selective USP7 inhibitor.
References
- 1. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Multifaceted Role of USP7 in Cellular Homeostasis and Disease: A Technical Guide Focused on Usp7-IN-14
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that has emerged as a critical regulator of a multitude of cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of the biological functions of USP7, with a specific focus on its relevance to the development of inhibitors such as Usp7-IN-14. We will delve into the core signaling pathways modulated by USP7, present quantitative data for representative USP7 inhibitors, and provide detailed experimental protocols for the assessment of inhibitor activity. This document aims to serve as a comprehensive resource for researchers and drug development professionals working on the expanding frontier of USP7-targeted therapies.
Biological Functions of USP7
USP7, also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a key player in the ubiquitin-proteasome system (UPS), which governs protein stability and function. By removing ubiquitin chains from its substrate proteins, USP7 rescues them from proteasomal degradation, thereby regulating their cellular abundance and activity. The functional repertoire of USP7 is vast and impacts numerous critical cellular pathways.
Key Biological Roles of USP7:
-
DNA Damage and Repair: USP7 plays a pivotal role in the DNA damage response (DDR) by stabilizing key proteins involved in DNA repair pathways.[1][2][3] It influences the stability of proteins such as MDM2, p53, and various components of the nucleotide excision repair (TC-NER) and translesion synthesis (TLS) pathways.[1]
-
Cell Cycle Control and Apoptosis: USP7 is intricately involved in regulating the cell cycle and programmed cell death.[1][4] A primary mechanism for this is its control over the p53-MDM2 axis.[5][6] By deubiquitinating and stabilizing MDM2, an E3 ligase that targets the tumor suppressor p53 for degradation, USP7 can indirectly lead to p53 degradation.[5][6] Conversely, USP7 can also directly deubiquitinate and stabilize p53, highlighting its complex and context-dependent role.[1][2]
-
Epigenetic Regulation: USP7 influences epigenetic modifications by stabilizing proteins involved in maintaining DNA methylation patterns and histone modifications.[1] It interacts with and stabilizes proteins like UHRF1 and DNMT1, which are crucial for epigenetic gene silencing.[1][5]
-
Immune Response: USP7 modulates immune signaling pathways, including the NF-κB pathway.[1] It can directly deubiquitinate NF-κB or affect its upstream regulators, thereby influencing inflammatory responses.[1]
-
Viral Infection: As its alternative name suggests, USP7 is implicated in the life cycle of certain viruses. For instance, it can stabilize viral proteins like the Epstein-Barr virus nuclear antigen 1 (EBNA1) and herpes simplex virus type 1 (HSV-1) immediate-early protein ICP0, facilitating viral persistence and replication.[1]
Core Signaling Pathways Modulated by USP7
The diverse biological functions of USP7 are orchestrated through its involvement in several key signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of USP7 inhibitors.
The p53-MDM2 Pathway
The most well-characterized role of USP7 is its regulation of the p53-MDM2 tumor suppressor pathway. In normal, unstressed cells, USP7 primarily deubiquitinates and stabilizes MDM2. MDM2, in turn, ubiquitinates p53, targeting it for proteasomal degradation and keeping its levels low. Upon cellular stress, such as DNA damage, this balance can shift, leading to p53 stabilization and activation of its downstream targets that control cell cycle arrest and apoptosis.[1][2] Inhibition of USP7 is a therapeutic strategy aimed at destabilizing MDM2, thereby leading to the accumulation and activation of p53 in cancer cells.[5][6]
Caption: The USP7-p53-MDM2 Signaling Pathway.
The Wnt/β-catenin Pathway
USP7 can act as both a positive and negative regulator of the Wnt/β-catenin signaling cascade.[4] For instance, it can deubiquitinate and stabilize Axin, a key component of the β-catenin destruction complex, which leads to a decrease in β-catenin levels and suppression of the pathway.[4]
The NF-κB Pathway
USP7 has been shown to regulate the NF-κB signaling pathway, a critical mediator of inflammation and immunity.[1] USP7 can directly deubiquitinate NF-κB subunits, leading to their stabilization and enhanced transcriptional activity of pro-inflammatory genes.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
Investigating the Downstream Effects of USP7 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream cellular effects following the inhibition of Ubiquitin-Specific Protease 7 (USP7). Due to the limited specific public data on Usp7-IN-14, this document synthesizes information from well-characterized, potent, and selective USP7 inhibitors such as FT671 and P5091. These compounds serve as representative examples to elucidate the mechanism of action, downstream signaling consequences, and methodologies for studying USP7 inhibition.
Core Mechanism of USP7 Inhibition
USP7 (also known as Herpesvirus-associated ubiquitin-specific protease or HAUSP) is a deubiquitinating enzyme (DUB) that removes ubiquitin from substrate proteins, thereby rescuing them from proteasomal degradation.[1][2] In many cancers, USP7 is overexpressed, leading to the stabilization of oncoproteins and the destabilization of tumor suppressors.[3]
The primary therapeutic strategy of USP7 inhibition is to block its deubiquitinase activity. This leads to the accumulation of polyubiquitin (B1169507) chains on its substrate proteins, marking them for degradation by the proteasome.[4] A central axis regulated by USP7 is the MDM2-p53 pathway. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[5][6][7] Consequently, inhibition of USP7 leads to the degradation of MDM2, which in turn allows for the accumulation and activation of p53, a critical tumor suppressor that can induce cell cycle arrest and apoptosis.[5][6][8]
Key Downstream Signaling Pathways
The most well-documented downstream effect of USP7 inhibition is the activation of the p53 tumor suppressor pathway. In cancer cells with wild-type p53, USP7 inhibitors destabilize MDM2, leading to a subsequent increase in p53 protein levels and the transcriptional upregulation of its target genes, such as the cell cycle inhibitor p21.[8][9][10]
Beyond the p53 axis, USP7 regulates a multitude of other proteins and signaling pathways involved in cancer progression.[2][11] Inhibition of USP7 can therefore have pleiotropic effects, including:
-
Wnt/β-catenin Signaling: USP7 can stabilize Axin, a key component of the β-catenin destruction complex. Inhibition of USP7 may therefore modulate Wnt signaling.[12]
-
Epigenetic Regulation: USP7 stabilizes several proteins involved in epigenetic modifications, such as the Polycomb Repressive Complex 2 (PRC2) component EZH2.[13]
-
Oncogene Stability: USP7 has been shown to deubiquitinate and stabilize oncogenes like N-Myc and c-Myc.[11]
-
DNA Damage Response: USP7 is involved in the DNA damage response by regulating proteins such as Claspin.[14]
-
Immune Response: USP7 stabilizes Foxp3, a key transcription factor in regulatory T cells (Tregs), suggesting a role for USP7 inhibitors in enhancing anti-tumor immunity.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for representative USP7 inhibitors. These values are context-dependent and can vary based on the specific assay conditions, cell lines, and reagents used.
Table 1: Biochemical Potency of Representative USP7 Inhibitors
| Inhibitor | Assay Type | Target | IC50 / Kd | Reference |
|---|---|---|---|---|
| FT671 | Fluorescence-based | USP7 | 52 nM (IC50) | [10][15] |
| FT671 | Surface Plasmon Resonance | USP7 | 65 nM (Kd) | [10][15] |
| P5091 | Enzymatic Assay | USP7 | 4.2 µM (EC50) |[16] |
Table 2: Cellular Activity of Representative USP7 Inhibitors
| Inhibitor | Cell Line | Assay Type | Duration | IC50 | Reference |
|---|---|---|---|---|---|
| FT671 | MM.1S (Multiple Myeloma) | Cell Viability (CellTiter-Glo) | 120 h | ~100 nM | [10] |
| P5091 | LNCaP (Prostate Cancer) | Cell Viability | - | ~9.2 - 19.7 µM | [13] |
| P5091 | PC-3 (Prostate Cancer) | Cell Viability | - | ~2.0 - 15.4 µM | [13] |
| P5091 | MM.1R, Dox-40, LR5 (Multiple Myeloma) | Cell Viability | - | 6 - 14 µM |[7] |
Table 3: In Vivo Efficacy of Representative USP7 Inhibitors
| Inhibitor | Cancer Model | Dosing | Effect | Reference |
|---|---|---|---|---|
| FT671 | MM.1S Xenograft | 200 mg/kg, single dose | Increased p53 levels in tumors | [10] |
| P5091 | CT26 (Colon Cancer) Xenograft | 10 mg/kg | Tumor growth inhibition | [17] |
| P5091 | Multiple Myeloma Xenograft | - | Inhibited tumor growth and prolonged survival |[8] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and interpretation of the downstream effects of USP7 inhibitors.
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of USP7.
-
Principle: Recombinant USP7 enzyme cleaves a fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110), releasing a fluorescent signal. An inhibitor will reduce the rate of this cleavage.[6][7]
-
Materials:
-
Recombinant human USP7 enzyme
-
Ubiquitin-Rhodamine110 (Ub-Rho110) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT)
-
Test inhibitor (e.g., this compound)
-
384-well assay plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO, followed by a further dilution in assay buffer.
-
Add the diluted inhibitor or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the USP7 enzyme solution to each well and incubate for a defined period (e.g., 30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the Ub-Rho110 substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) kinetically over a period of time (e.g., 60 minutes) at 37°C.
-
Calculate the initial reaction rates (V0) from the linear phase of the fluorescence curve.
-
Plot the percentage of inhibition (relative to the vehicle control) against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
-
This assay confirms the on-target effect of the USP7 inhibitor in a cellular context by measuring the levels of key pathway proteins.[5][9][18]
-
Procedure:
-
Cell Culture and Treatment: Seed a cancer cell line with wild-type p53 (e.g., HCT116, MM.1S) in 6-well plates.[10] Once adhered, treat the cells with various concentrations of the USP7 inhibitor or vehicle control (DMSO) for a specified time (e.g., 4-24 hours).[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate the membrane overnight at 4°C with primary antibodies specific for p53, MDM2, p21, and a loading control (e.g., β-actin).[9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.[5]
-
This assay determines the effect of a USP7 inhibitor on cell proliferation and viability.[13][19]
-
Principle: Metabolically active cells reduce a substrate (e.g., MTT, MTS) to a colored formazan (B1609692) product, or have a measurable amount of ATP (e.g., CellTiter-Glo). The signal is proportional to the number of viable cells.[10][13]
-
Procedure (CellTiter-Glo as example):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a serial dilution of the USP7 inhibitor for a specified duration (e.g., 72-120 hours).[10][13]
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.
-
Measurement: Mix on an orbital shaker to induce cell lysis, then measure the luminescence using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
-
This technique is used to investigate protein-protein interactions and how they are affected by USP7 inhibition.[20]
-
Principle: An antibody specific to a target protein is used to pull down the protein from a cell lysate. Interacting proteins are also pulled down and can be identified by Western blot.
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with the USP7 inhibitor or vehicle control. Lyse the cells in a non-denaturing co-IP lysis buffer.[20]
-
Immunoprecipitation: Incubate the cleared cell lysate with an antibody against the protein of interest (e.g., anti-USP7) overnight at 4°C.[20][21]
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.[20][21]
-
Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[20][21]
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.[20]
-
Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the bait protein (USP7) and its suspected interacting partners (e.g., MDM2).[21]
-
This protocol provides a framework for evaluating the anti-tumor efficacy of a USP7 inhibitor in a preclinical animal model.[1][11]
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the USP7 inhibitor, and tumor growth is monitored over time.
-
Procedure:
-
Cell Implantation: Inoculate a suspension of human cancer cells (e.g., MM.1S) subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).[1][11]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.[22]
-
Compound Administration: Administer the USP7 inhibitor via an appropriate route (e.g., oral gavage) at a predetermined dose and schedule.[11]
-
Monitoring: Measure tumor volumes and body weights regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers like p53, or immunohistochemistry).[1][22]
-
Conclusion
Inhibition of USP7 represents a promising therapeutic strategy for a variety of cancers. The downstream effects are multifaceted, with the most prominent being the activation of the p53 tumor suppressor pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and characterize the activity of USP7 inhibitors like this compound, from initial biochemical screening to in vivo efficacy studies. A thorough understanding of these downstream effects and the methodologies to study them is crucial for the continued development of this class of anti-cancer agents.
References
- 1. benchchem.com [benchchem.com]
- 2. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. What are USP7 inhibitors and how do they work? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. USP7 inhibits Wnt/β-catenin signaling through promoting stabilization of Axin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Pharmacological inhibition of USP7 promotes antitumor immunity and contributes to colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vivo Studies of USP7 Inhibitors: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a comprehensive overview of the preliminary in vivo evaluation of USP7 (Ubiquitin-Specific Protease 7) inhibitors, using a representative compound designated as Usp7-IN-14 as a placeholder. Due to the limited public information on a specific molecule named "this compound," this document synthesizes data and methodologies from studies on other well-characterized USP7 inhibitors to serve as a framework for research and development.
Introduction to USP7 as a Therapeutic Target
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the stability and function of numerous proteins involved in essential cellular processes. These processes include DNA damage repair, cell cycle progression, apoptosis, and immune response.[1][2][3] USP7's substrates include key oncoproteins and tumor suppressors, such as MDM2 (a negative regulator of p53), the tumor suppressor p53 itself, and components of the NF-κB and Wnt/β-catenin signaling pathways.[1][4][5] Dysregulation of USP7 activity is implicated in the pathogenesis of various diseases, particularly cancer, making it an attractive target for therapeutic intervention.[1][3][6] Inhibition of USP7 is expected to decrease the function of oncogenes and enhance the activity of tumor suppressors.[7]
Core Signaling Pathway of USP7 in Cancer
USP7's primary role in cancer is linked to its regulation of the p53 tumor suppressor pathway via MDM2. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting USP7, MDM2 becomes destabilized, leading to the accumulation and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[8]
Caption: USP7-p53 signaling pathway.
In Vivo Efficacy Studies
The antitumor activity of USP7 inhibitors is typically evaluated in preclinical xenograft models. These studies are crucial for determining the potential therapeutic efficacy of a compound like this compound.
Representative In Vivo Efficacy Data of USP7 Inhibitors
The following table summarizes efficacy data from published studies on various USP7 inhibitors. This data serves as a benchmark for what might be expected from a novel inhibitor like this compound.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| FT671 | MM.1S (Multiple Myeloma) Xenograft | 100 mg/kg, oral, BID | Significant tumor growth inhibition | [8] |
| Compound 41 | p53 wild-type and mutant xenografts | Not specified | Demonstrated tumor growth inhibition | [7] |
| OAT-4828 | B16F10 Melanoma Syngeneic Model | Not specified, oral | Efficiently inhibited tumor growth | [9] |
| FX1-5303 | Multiple Myeloma and AML Xenograft Models | Not specified | Strong tumor growth inhibition | [10] |
| P5091 | Medulloblastoma, colorectal, and lung tumor models | Not specified | Reduced tumor growth | [8] |
Experimental Protocol: Xenograft Tumor Model
This protocol outlines a general procedure for assessing the in vivo antitumor efficacy of a USP7 inhibitor.
Objective: To evaluate the effect of this compound on tumor growth in a human cancer xenograft model.
Materials:
-
This compound
-
Vehicle control (e.g., 10% DMA / 90% PEG 400)[8]
-
Human cancer cell line (e.g., MM.1S for multiple myeloma)
-
Immunocompromised mice (e.g., NOD-SCID or Nude mice)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization and Dosing: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Administration: Administer this compound orally or via another appropriate route at predetermined doses and schedules (e.g., once or twice daily). The control group receives the vehicle.
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Observe animals for any signs of toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined maximum size or at the end of the study period.
-
Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
-
Collect tumors for pharmacodynamic (PD) marker analysis (e.g., levels of USP7 substrates like MDM2 and p53).
-
References
- 1. mdpi.com [mdpi.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic inhibition of USP7 promotes antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Therapeutic Potential of USP7 Inhibition via Compound 41
An in-depth analysis of publicly available scientific literature and data sources did not yield specific information regarding a compound designated "Usp7-IN-14." This designation does not appear to correspond to a widely disclosed or studied therapeutic agent.
However, to fulfill the core requirements of your request for a comprehensive technical guide on a Ubiquitin-Specific Protease 7 (USP7) inhibitor, this whitepaper will focus on a potent, selective, and orally bioavailable inhibitor, Compound 41 , as described in extensive preclinical studies. This document will provide a detailed overview of its mechanism of action, therapeutic potential, quantitative data from key experiments, and the methodologies employed, adhering to the specified formatting for data presentation and visualization.
Audience: Researchers, scientists, and drug development professionals.
Introduction to USP7 as a Therapeutic Target
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a critical role in regulating protein stability and function.[1] USP7 removes ubiquitin chains from substrate proteins, thereby rescuing them from proteasomal degradation.[2] Its substrates include a multitude of proteins involved in crucial cellular processes such as cell cycle control, DNA damage repair, epigenetic regulation, and immune response.[1][3]
Aberrant expression or activity of USP7 is linked to the progression of various human cancers, including multiple myeloma, prostate cancer, and lung cancer.[4][5] USP7 overexpression often correlates with tumor aggressiveness and poor patient prognosis.[1][6] This makes USP7 a compelling and promising target for cancer therapy.[4][7] The therapeutic strategy centers on inhibiting USP7 to destabilize oncoproteins, reactivate tumor suppressors, and potentially enhance anti-tumor immunity.[4][7]
Core Mechanism of Action: The USP7-MDM2-p53 Axis
A primary mechanism through which USP7 promotes tumorigenesis is its regulation of the MDM2-p53 axis, a critical pathway controlling cell fate.
-
MDM2 Regulation: MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for ubiquitination and subsequent degradation.[6]
-
p53 Suppression: USP7 deubiquitinates and stabilizes MDM2.[6][8] This sustained MDM2 activity leads to the continuous degradation of p53, effectively disabling a key guardian against tumor formation.[9]
Inhibition of USP7 disrupts this cycle. A USP7 inhibitor like Compound 41 prevents the deubiquitination of MDM2, leading to its degradation. The resulting decrease in MDM2 levels allows for the accumulation and activation of p53, which can then induce cell cycle arrest or apoptosis in cancer cells.[6][8]
Beyond p53: Other Mechanisms of Antitumor Activity
While the impact on the p53 pathway is a cornerstone of USP7 inhibitor activity, these compounds can suppress tumor growth through other mechanisms, including in p53-mutant cancers.[7][10] USP7 has numerous other substrates involved in oncogenesis and immune regulation.[4][8]
-
Oncogene Stability: USP7 can stabilize oncogenes such as N-Myc.[8] Inhibition can therefore lead to the degradation of these cancer drivers.
-
DNA Damage Repair: USP7 is involved in the DNA damage response by stabilizing proteins like Claspin and Chk1.[1] Its inhibition may sensitize cancer cells to DNA-damaging agents.
-
Immune Regulation: USP7 stabilizes FOXP3, a key transcription factor for immunosuppressive regulatory T cells (Tregs).[3] Inhibiting USP7 can impair Treg function, potentially enhancing anti-tumor immune responses.[4]
Quantitative Data for USP7 Inhibitor: Compound 41
The following tables summarize the key quantitative data for Compound 41, a potent and selective USP7 inhibitor, derived from preclinical studies.[7]
Table 1: Biochemical Potency and Selectivity
| Parameter | Value | Description |
| USP7 IC50 | < 0.01 µM | Concentration for 50% inhibition of USP7 enzymatic activity in a biochemical assay. |
| Selectivity vs. other DUBs | > 100-fold | Fold-selectivity for USP7 over a panel of other deubiquitinating enzymes. |
Table 2: In Vitro Cellular Activity
| Cell Line | Cancer Type | p53 Status | EC50 (µM) |
| MM.1S | Multiple Myeloma | Wild-Type | 0.02 µM |
| H526 | Small Cell Lung Cancer | Mutant | 0.1 µM |
Table 3: In Vivo Antitumor Efficacy (Xenograft Models)
| Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) |
| MM.1S Xenograft | Multiple Myeloma | Oral Administration | Significant TGI observed.[7] |
| H526 Xenograft | Small Cell Lung Cancer | Oral Administration | Significant TGI observed.[7] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of findings.
Biochemical USP7 Inhibition Assay
This protocol outlines the method to determine the half-maximal inhibitory concentration (IC50) of a compound against USP7.
References
- 1. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic analysis of multistep USP7 mechanism shows critical role for target protein in activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Usp7-IN-14 in Cell Culture Experiments
Disclaimer: Information regarding the specific biological activity and established protocols for Usp7-IN-14 is not extensively available in published literature. The following protocols are representative methods for the characterization of a novel USP7 inhibitor in cell culture and are based on established procedures for similar compounds. Researchers must perform their own optimization and validation for their specific experimental setup and cell lines.
Introduction to USP7 and its Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes.[1][2] These processes include the DNA damage response, cell cycle regulation, epigenetic modification, and immune surveillance.[2] A primary and well-studied function of USP7 is the stabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[3][4][5] By removing ubiquitin chains from MDM2, USP7 prevents MDM2's auto-degradation, thereby promoting the destruction of p53.[3][5]
In many cancers, USP7 is overexpressed, leading to reduced p53 levels and contributing to tumor progression and chemoresistance.[1][6] Therefore, the inhibition of USP7 has emerged as a promising therapeutic strategy to restore p53 function and induce apoptosis in cancer cells.[6][7]
This compound is a small molecule with the molecular formula C₂₉H₃₁N₅O₄ and a molecular weight of 513.59 g/mol .[8] It is designed as a ligand for USP7, likely acting as an inhibitor to disrupt its deubiquitinating activity.[8] These application notes provide detailed protocols for researchers to investigate the effects of this compound in cell culture.
Mechanism of Action
Inhibitors of USP7, such as this compound, are expected to block the enzyme's catalytic activity. This prevents the deubiquitination of its substrates, most notably MDM2. The subsequent ubiquitination and proteasomal degradation of MDM2 lead to the stabilization and accumulation of p53. Activated p53 can then transcriptionally upregulate its target genes, such as p21 (CDKN1A), resulting in cell cycle arrest and apoptosis.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (MW: 513.59 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
To prepare a 10 mM stock solution, weigh out 5.14 mg of this compound powder.
-
Add 1 mL of DMSO to the powder.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage, protected from light.
Cell Viability Assay (MTT or Resazurin-based)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7, both p53 wild-type)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
This compound stock solution (10 mM)
-
MTT reagent (5 mg/mL in PBS) or a resazurin-based reagent
-
DMSO (for solubilizing formazan (B1609692) in MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the experiment.
-
Adherence: Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete medium. A common starting range is 0.01 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO only), ensuring the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
Viability Measurement (MTT):
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log-transformed concentration of this compound and use a non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein levels of USP7, MDM2, p53, and p21.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-USP7, anti-MDM2, anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at concentrations around the determined IC₅₀ (e.g., 0.5x, 1x, 2x IC₅₀) and a vehicle control for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the protein of interest to the loading control (β-actin).
Data Presentation
Quantitative data should be presented in clear, well-structured tables.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | p53 Status | Incubation Time (h) | IC₅₀ (µM) |
| HCT116 | Wild-Type | 72 | Value |
| MCF-7 | Wild-Type | 72 | Value |
| PC-3 | Null | 72 | Value |
| H1299 | Null | 72 | Value |
| Hypothetical data to be filled in by the researcher. |
Table 2: Densitometry Analysis of Western Blot Results
| Treatment | MDM2 Level (Normalized to Control) | p53 Level (Normalized to Control) | p21 Level (Normalized to Control) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (0.5x IC₅₀) | Value | Value | Value |
| This compound (1x IC₅₀) | Value | Value | Value |
| This compound (2x IC₅₀) | Value | Value | Value |
| Hypothetical data representing expected trends (MDM2 decrease, p53/p21 increase). |
Signaling Pathway Diagram
The diagram below illustrates the central role of USP7 in the p53-MDM2 signaling axis and the expected outcome of its inhibition.
References
- 1. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. USP7 Antibodies, Proteins [antibodies-online.com]
- 5. USP7 ubiquitin specific peptidase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Characterizing (un)binding mechanism of USP7 inhibitors to unravel the cause of enhanced binding potencies at allosteric checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-labotrial.com [alfa-labotrial.com]
Application Notes and Protocols for Determining the Optimal Concentration of USP7-IN-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated ubiquitin-specific protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes.[1] These processes include DNA damage repair, cell cycle control, and epigenetic regulation.[2] USP7's role in stabilizing oncoproteins and destabilizing tumor suppressors has made it a compelling therapeutic target in oncology.[1] A key regulatory axis controlled by USP7 is the p53-MDM2 pathway. USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2][3] Consequently, inhibition of USP7 is a promising strategy to destabilize MDM2, leading to the accumulation and reactivation of p53 in cancer cells.[2]
USP7-IN-14 is a small molecule inhibitor of USP7. Determining its optimal concentration is a critical first step for in vitro studies to ensure potent and specific inhibition of USP7 while minimizing off-target effects and general cytotoxicity. This document provides a comprehensive guide with detailed protocols to determine the optimal concentration of this compound for biochemical and cellular assays.
Data Presentation: Potency of Representative USP7 Inhibitors
While specific data for this compound is not widely available in public literature, the following tables summarize quantitative data for other well-characterized USP7 inhibitors to provide a reference for expected potency.
Table 1: Biochemical Potency of USP7 Inhibitors
| Inhibitor | Assay Type | Target | IC50 | Reference(s) |
| Compound 1 | Ub-AMC Cleavage | USP7 Catalytic Domain | 12.3 µM | [4] |
| FT671 | Ub-Rhodamine Cleavage | USP7 Catalytic Domain | 52 nM | [2] |
| FX1-5303 | Biochemical Activity Assay | USP7 | 0.29 nM | [5] |
| P5091 | Biochemical Assay | USP7 | EC50 = 4.2 µM | [6] |
| Compound 14 | Fluorescence Quenching | USP7 | 250 nM | [7] |
Table 2: Cellular Activity of USP7 Inhibitors
| Inhibitor | Cell Line | Assay Type | Endpoint | EC50 / IC50 | Reference(s) |
| FX1-5303 | MM.1S (Multiple Myeloma) | p53 Accumulation | p53 Levels | 5.6 nM | [5] |
| FX1-5303 | MM.1S (Multiple Myeloma) | Cell Viability (CTG) | Viability | 15 nM | [5] |
| Almac4 | Various Neuroblastoma | Cell Viability (AlamarBlue) | Viability | Varies by cell line | [8][9] |
| P5091 | Multiple Myeloma | Cell Viability | Viability | 6-14 µM | [6] |
| GNE-6640 | 181 Cancer Cell Lines | Cell Viability | Viability | Varies by cell line | [10] |
Experimental Protocols
The determination of the optimal concentration of this compound should be approached in a stepwise manner, starting from a biochemical assay to confirm direct enzyme inhibition, followed by cellular assays to assess target engagement and phenotypic effects.
USP7 Biochemical Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified USP7. A common method utilizes a fluorogenic substrate like ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).
Materials:
-
Recombinant human USP7 (catalytic domain or full-length)
-
Ubiquitin-AMC substrate
-
Assay Buffer: 20 mM Tris pH 8.0, 2 mM CaCl2, 1 mM reduced glutathione, 0.01% (v/v) Triton X-100, 0.01% (v/v) Prionex[2]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in Assay Buffer. A common starting range is from 100 µM down to low nM concentrations. Include a DMSO-only control.
-
Enzyme Preparation: Dilute the USP7 enzyme to a final concentration of approximately 0.1-0.5 nM in Assay Buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted this compound or DMSO control to the wells of the 384-well plate.
-
Add 2.5 µL of the diluted USP7 enzyme to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of Ub-AMC substrate (final concentration ~100-200 nM).
-
-
Data Acquisition: Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time (e.g., every minute for 30-60 minutes) at room temperature.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration.
-
Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Cell Viability Assay
This assay determines the concentration at which this compound inhibits cell proliferation or induces cell death. This is crucial for establishing a therapeutic window and for interpreting the results of other cellular assays.
Materials:
-
Cancer cell line of interest (e.g., MM.1S, HCT116, or a relevant neuroblastoma line)[5][8]
-
Complete cell culture medium
-
This compound stock solution
-
96-well clear or white-walled plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®, or resazurin)[11]
-
Plate reader (absorbance, luminescence, or fluorescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the desired concentrations of this compound or a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for a relevant period (e.g., 48, 72, or 96 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/resazurin, 10 minutes for CellTiter-Glo®).
-
-
Data Acquisition: Measure the signal (absorbance, luminescence, or fluorescence) using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
-
Cellular Target Engagement Assay (Western Blot for p53/MDM2)
This assay confirms that this compound is acting on its intended target within the cell. Inhibition of USP7 should lead to the destabilization of MDM2 and a subsequent accumulation of p53.[2][5]
Materials:
-
Cancer cell line with wild-type p53 (e.g., MM.1S)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-USP7, anti-MDM2, anti-p53, anti-p21, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with a range of this compound concentrations (e.g., from 0.1x to 10x the cell viability IC50) for a short duration (e.g., 2-6 hours).[5]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Image Acquisition: Capture the chemiluminescent signal using a digital imager.
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control.
-
Plot the relative protein levels against the this compound concentration.
-
Determine the EC50 for p53 accumulation and MDM2 degradation. The optimal concentration for downstream experiments is typically at or slightly above the EC50 for target engagement.
-
Visualizations
References
- 1. Ubiquitin-specific protease 7 (USP7): an emerging drug target for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Usp7-IN-14: Application Notes and Protocols for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of Usp7-IN-14 for in vitro assays. Due to the limited availability of specific quantitative data for this compound, the following information is based on the general properties of similar small molecule inhibitors and proteolysis-targeting chimeras (PROTACs). It is strongly recommended to empirically determine the optimal conditions for your specific experimental setup.
Introduction to this compound
This compound is a ligand designed to interact with Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB) that plays a crucial role in various cellular processes, including the DNA damage response, cell cycle regulation, and epigenetic control. By removing ubiquitin from its substrates, USP7 can prevent their degradation by the proteasome. One of the most critical substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By stabilizing MDM2, USP7 indirectly contributes to the downregulation of p53 activity.[1][2] Therefore, inhibition of USP7 is a promising therapeutic strategy for cancers with wild-type p53.
Data Presentation
Table 1: Solubility of this compound
Quantitative solubility data for this compound is not widely available in published literature. The following table provides general guidance based on the properties of other USP7 inhibitors and PROTACs, which are often characterized by high molecular weight and lipophilicity, leading to poor aqueous solubility.[3][4][5]
| Solvent | Anticipated Solubility | Recommendations |
| DMSO | Expected to be soluble. Many similar compounds are soluble in DMSO at concentrations ranging from 10 to 100 mM.[3] | Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Gentle warming (to 37°C) and sonication can aid dissolution.[3] |
| Ethanol | Limited solubility is expected. | Not recommended as a primary solvent for creating high-concentration stock solutions. May be used for intermediate dilutions if compatibility with the assay is confirmed. |
| Aqueous Buffers | Poor solubility is anticipated. Direct dissolution in aqueous buffers like PBS or cell culture media is strongly discouraged as it will likely result in precipitation and inaccurate concentrations.[6] | Dilute the DMSO stock solution into the aqueous buffer immediately before use. The final DMSO concentration should be kept as low as possible (ideally ≤ 0.5%) to avoid solvent-induced artifacts and cytotoxicity.[3] For persistent solubility issues, consider the use of co-solvents or surfactants.[3] |
Note: The actual solubility of this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath (optional)
Procedure:
-
Equilibrate: Allow the vial containing the this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 513.59 g/mol , weigh out 5.14 mg.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder.
-
Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-15 minutes.[3] Gentle warming to 37°C for 5-10 minutes can also aid in solubilization.[3]
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions (Optional): If a wide range of concentrations is being tested, perform serial dilutions of the stock solution in DMSO to create intermediate stocks.
-
Final Dilution: Directly before treating the cells, dilute the DMSO stock (or intermediate stock) into pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (a 1:1000 dilution). This results in a final DMSO concentration of 0.1%.
-
Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can cause the compound to precipitate.
-
Application: Add the final working solution to your cells immediately to prevent precipitation. Include a vehicle control group treated with the same final concentration of DMSO as the highest inhibitor concentration.
Troubleshooting Precipitation:
If precipitation occurs upon dilution into the aqueous medium, consider the following:
-
Lower the Final Concentration: The desired concentration may exceed the aqueous solubility of the compound.
-
Increase the Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but still within a range that is non-toxic to the cells (typically <0.5%).
-
Use Co-solvents: For challenging compounds, a formulation containing co-solvents like PEG300 and a surfactant like Tween-80 can improve solubility.[3] A typical formulation might involve a mixture of DMSO, PEG300, and Tween-80 in the final working solution.[3]
Visualizations
USP7 Signaling Pathway
Caption: The USP7-MDM2-p53 Signaling Pathway.
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound for in vitro assays.
References
- 1. PROTAC Synthesis Kits for Targeted Protein Degradation [sigmaaldrich.com]
- 2. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Usp7-IN-14-Mediated Immunoprecipitation of Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7), also known as Herpesvirus-associated Ubiquitin-Specific Protease (HAUSP), is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability and function of a multitude of proteins. By removing ubiquitin chains from its substrates, USP7 rescues them from proteasomal degradation, thereby influencing critical cellular processes. These processes include DNA damage repair, cell cycle regulation, apoptosis, and immune responses.[1][2][3] Dysregulation of USP7 activity is frequently implicated in the pathogenesis of various diseases, particularly cancer, where it often stabilizes oncoproteins and destabilizes tumor suppressors.[1][4]
A key regulatory axis controlled by USP7 is the p53-MDM2 pathway. USP7 can deubiquitinate and stabilize both the tumor suppressor p53 and its primary E3 ubiquitin ligase, MDM2.[5][6] However, its preferential activity towards MDM2 leads to the suppression of p53's tumor-suppressive functions, making USP7 an attractive target for therapeutic intervention in cancers with wild-type p53.[7]
Usp7-IN-14 is a small molecule inhibitor of USP7. This application note provides a detailed guide for utilizing this compound in immunoprecipitation (IP) and co-immunoprecipitation (Co-IP) experiments to investigate the interactions of USP7 with its substrate proteins. By inhibiting USP7's deubiquitinating activity, this compound can be used to study the ubiquitination status of target proteins and to identify proteins that interact with USP7.
Data Presentation
Quantitative Data for this compound
| Parameter | Value | Target(s) | Mechanism of Action | Reference |
| IC50 | 250 nM | USP7, USP2 | Reversible, Uncompetitive | [8][9][10][11] |
Major USP7 Interacting Proteins and Substrates
| Protein | Function | Cellular Process | Reference |
| MDM2 | E3 Ubiquitin Ligase | p53 pathway regulation, tumor progression | [5][6][7] |
| p53 | Tumor Suppressor | Cell cycle arrest, apoptosis, DNA repair | [5][6][7] |
| N-Myc | Oncogenic Transcription Factor | Cell growth and proliferation | |
| EZH2 | Histone Methyltransferase | Epigenetic regulation, gene silencing | |
| Axin | Scaffolding Protein | Wnt/β-catenin signaling | [12] |
| ARF4 | ADP-ribosylation factor 4 | Vesicular trafficking | [10] |
| NF-κB | Transcription Factor | Inflammation, immune response | [3] |
| DNMT1 | DNA Methyltransferase | DNA methylation, epigenetic regulation | [13] |
| UHRF1 | Ubiquitin E3 Ligase | DNA methylation, DNA repair | [13] |
Signaling Pathway
References
- 1. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism. | Broad Institute [broadinstitute.org]
- 2. Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. USP7 - Almac [almacgroup.com]
- 5. USP7 antibody (66514-1-Ig) | Proteintech [ptglab.com]
- 6. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. USP7 ubiquitin specific peptidase 7 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Advances in the Development Ubiquitin-Specific Peptidase (USP) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-HAUSP / USP7 antibody [EPR4253] (ab108931) | Abcam [abcam.com]
- 13. Small-molecule inhibitor of USP7/HAUSP ubiquitin protease stabilizes and activates p53 in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing USP7-IN-14 in Combination Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of key proteins involved in tumor progression and therapy resistance. USP7 deubiquitinates and stabilizes several oncogenic proteins while destabilizing tumor suppressors. A primary mechanism of USP7 involves the regulation of the MDM2-p53 axis. By removing ubiquitin chains from MDM2, an E3 ubiquitin ligase, USP7 prevents its degradation. This leads to the subsequent ubiquitination and degradation of the p53 tumor suppressor.[1][2] Inhibition of USP7, for instance by USP7-IN-14, leads to the destabilization of MDM2, resulting in the accumulation and activation of p53, which can trigger cell cycle arrest and apoptosis in cancer cells.[1]
Beyond the p53 pathway, USP7 is also implicated in the DNA damage response (DDR), regulation of immune responses, and the stability of other cancer-related proteins.[3][4][5][6] These multifaceted functions make USP7 inhibitors like this compound promising candidates for combination therapies to enhance the efficacy of existing anticancer agents and overcome resistance.
These application notes provide a comprehensive guide for researchers to explore the synergistic potential of this compound in combination with other cancer drugs. Detailed protocols for key in vitro and in vivo experiments are provided, along with templates for data presentation and visualization of relevant biological pathways and experimental workflows.
Rationale for Combination Therapies
Targeting USP7 with this compound in combination with other anticancer agents is a promising strategy for several reasons:
-
Synergistic Apoptosis Induction: By stabilizing p53, this compound can lower the threshold for apoptosis induction by conventional chemotherapies and targeted agents.
-
Overcoming Drug Resistance: USP7 has been implicated in resistance to various therapies, including chemotherapy and targeted agents like PARP inhibitors.[7][8] Combining this compound may re-sensitize resistant tumors.
-
Enhancing DNA Damage: USP7 plays a role in DNA repair.[5][6] Its inhibition can potentiate the effects of DNA-damaging agents like chemotherapy and PARP inhibitors.[9]
-
Modulating the Tumor Microenvironment: USP7 inhibition can impact the tumor microenvironment by affecting immune cells, potentially enhancing the efficacy of immunotherapies.[4][10]
Data Presentation: Summarizing Quantitative Data
Clear and structured presentation of quantitative data is crucial for evaluating the efficacy of combination therapies. The following tables are templates for summarizing key experimental findings.
Table 1: In Vitro Cell Viability (IC50) Data
| Cell Line | This compound IC50 (µM) | Combination Drug IC50 (µM) | This compound (in combo) IC50 (µM) | Combination Drug (in combo) IC50 (µM) | Combination Index (CI) |
| Example: | |||||
| MCF-7 | Value | Value | Value | Value | Value |
| HCT116 | Value | Value | Value | Value | Value |
| A549 | Value | Value | Value | Value | Value |
Note: IC50 values and Combination Index (CI) should be determined experimentally. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[11]
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Dosing Regimen | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (% TGI) | p-value |
| Vehicle Control | e.g., Daily, p.o. | Value | N/A | N/A |
| This compound | e.g., 50 mg/kg, daily, p.o. | Value | Value | Value |
| Combination Drug | Dose and schedule | Value | Value | Value |
| This compound + Combination Drug | Dose and schedule | Value | Value | Value |
Note: Dosing regimens, tumor volumes, and % TGI must be determined experimentally.
Key Signaling Pathways and Experimental Workflows
1. USP7-MDM2-p53 Signaling Pathway
Inhibition of USP7 with this compound disrupts the USP7-MDM2 interaction, leading to MDM2 degradation and subsequent p53 stabilization and activation.
2. Experimental Workflow for In Vitro Combination Studies
A general workflow for assessing the synergistic effects of this compound and a combination drug in vitro.
3. Experimental Workflow for In Vivo Xenograft Studies
A general workflow for evaluating the efficacy of this compound in combination with another anticancer drug in a mouse xenograft model.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with another drug.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination drug
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in complete medium at 2x the final concentration. For combination studies, prepare a matrix of concentrations.
-
Treatment: Remove the medium from the cells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Protocol 2: Western Blot Analysis of the p53-MDM2 Pathway
This protocol is to assess the effect of this compound on the protein levels of p53 and MDM2.
Materials:
-
Cancer cell line (p53 wild-type)
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of this compound for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control (β-actin).
Protocol 3: In Vivo Subcutaneous Xenograft Study
This protocol outlines a general procedure to evaluate the in vivo efficacy of this compound in combination with another anticancer agent.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line of interest
-
Matrigel
-
This compound
-
Combination drug
-
Vehicle for drug formulation
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (Vehicle, this compound alone, combination drug alone, and combination of both).
-
Drug Administration: Prepare drug formulations and administer to the mice according to the determined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor volume with calipers and record body weights 2-3 times per week.
-
Study Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Tumor Analysis: Excise tumors and perform ex vivo analyses such as Western blotting or immunohistochemistry to assess target engagement and pharmacodynamic effects.
-
Data Analysis: Calculate tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Conclusion
This compound represents a promising therapeutic agent, particularly in combination with other cancer drugs. The provided application notes and protocols offer a framework for researchers to systematically investigate these combinations. By leveraging the described methodologies, scientists can elucidate the synergistic mechanisms of action and generate robust preclinical data to support the clinical development of USP7 inhibitor-based combination therapies. It is imperative to empirically determine the optimal concentrations and dosing schedules for this compound in specific cancer models and combination regimens.
References
- 1. Synergistic Effect of Ubiquitin-Specific Protease 14 and Poly(ADP-Ribose) Glycohydrolase Co-Inhibition in BRCA1-Mutant, Poly(ADP-Ribose) Polymerase Inhibitor-Resistant Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific protease 7 sustains DNA damage response and promotes cervical carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 8. Targeting Ubiquitin-Specific Protease 7 (USP7): A Pharmacophore-Guided Drug Repurposing and Physics-Based Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The combined effect of USP7 inhibitors and PARP inhibitors in hormone-sensitive and castration-resistant prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP7 targeting modulates anti-tumor immune response by reprogramming Tumor-associated Macrophages in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting inconsistent Usp7-IN-14 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Usp7-IN-14, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme. By inhibiting USP7, this compound prevents the removal of ubiquitin chains from substrate proteins, leading to their degradation by the proteasome. A key target of this pathway is the stabilization of MDM2, a negative regulator of the p53 tumor suppressor. Inhibition of USP7 leads to MDM2 degradation, which in turn stabilizes and activates p53, potentially leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4]
Q2: How should I store and handle this compound?
A2: For long-term storage, this compound powder should be stored at -20°C or -80°C.[5] Stock solutions, typically prepared in DMSO, should be aliquoted into single-use volumes and stored at -80°C to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[5]
Q3: My this compound solution has changed color. What does this indicate?
A3: A color change in your stock or working solution may suggest chemical degradation or oxidation of the compound.[6] This can be caused by exposure to light, air, or impurities in the solvent. It is recommended to prepare fresh solutions and assess the integrity of the compound if a color change is observed.
Q4: I'm observing precipitation when I dilute my this compound DMSO stock into aqueous buffer. How can I resolve this?
A4: This is a common issue with hydrophobic compounds. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid both cytotoxicity and precipitation. If precipitation persists, gentle vortexing or sonication may help dissolve the compound. It is always recommended to prepare working solutions fresh for each experiment.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in cellular assays.
This is a frequent challenge that can arise from multiple factors related to the compound, the experimental setup, or the biological system.
Question: Why am I seeing variable anti-cancer effects with this compound across different experiments or cell lines?
Answer: Inconsistent results with this compound can stem from several sources:
-
Compound Integrity and Stability: The stability of this compound in solution can affect its effective concentration. Improper storage or handling, such as repeated freeze-thaw cycles, can lead to degradation.[6] Additionally, the compound's stability in cell culture media over the course of a long experiment can diminish its activity.
-
Solubility Issues: Poor solubility of this compound in aqueous solutions can lead to precipitation and a lower effective concentration.
-
Cell Line Specificity: The genetic background of the cell line, particularly the status of the p53 signaling pathway, can significantly influence the effects of USP7 inhibition.[7] Cell lines with wild-type p53 are often more sensitive to USP7 inhibitors.
-
Off-Target Effects: While designed to be selective, at higher concentrations or with prolonged exposure, small molecule inhibitors can have off-target effects that may contribute to variable results.[8]
-
Experimental Protocol Variations: Inconsistencies in cell density, treatment duration, and inhibitor concentration can all contribute to variability.
Caption: Troubleshooting workflow for inconsistent this compound cellular activity.
Issue 2: Variable results in Western Blot analysis of USP7 target proteins.
Western blotting is a key technique to validate the mechanism of action of this compound. Inconsistent results can obscure the interpretation of the inhibitor's effects.
Question: Why are the protein levels of p53 and MDM2 not changing as expected after this compound treatment in my Western blots?
Answer: Several factors can contribute to unexpected Western blot results:
-
Suboptimal Antibody Performance: The quality and specificity of primary antibodies are critical. Poor antibody quality can lead to weak or non-specific bands.
-
Protein Loading Inconsistency: Unequal protein loading across lanes can lead to misinterpretation of changes in protein expression.
-
Timing of Treatment: The kinetics of protein degradation and accumulation can vary. The chosen time point for cell lysis after treatment may not be optimal to observe the desired changes.
-
Cellular Context: The regulation of the p53-MDM2 pathway can be complex and vary between cell lines. In some contexts, compensatory mechanisms might be at play.
-
Compound Inactivity: The this compound may not be active due to degradation or precipitation, as discussed in the previous section.
References
- 1. benchchem.com [benchchem.com]
- 2. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Identification of new leads against ubiquitin specific protease-7 (USP7): a step towards the potential treatment of cancers - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06813K [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing USP7-IN-14 Dosage for Maximum Efficacy
Disclaimer: Publicly available information specifically identifying the compound "Usp7-IN-14" is limited. The following guide utilizes data from the well-characterized and structurally distinct USP7 inhibitor, P5091 , as a representative example to provide researchers with a framework for optimizing the dosage of their specific USP7 inhibitor. Another potent inhibitor, FX1-5303 , is also referenced to illustrate the range of potencies observed in this class of compounds. Researchers should adapt these protocols and starting concentrations based on the specific properties of their USP7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for USP7 inhibitors like this compound?
A1: Ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme (DUB) that removes ubiquitin tags from substrate proteins, thereby preventing their degradation by the proteasome. A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By inhibiting USP7, compounds like P5091 lead to the destabilization of MDM2. This results in the accumulation and activation of p53, which can subsequently induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2] USP7 also regulates the stability of other proteins implicated in cancer, such as PTEN and FOXO4.[3]
Q2: What is a recommended starting concentration for a novel USP7 inhibitor in a new cell line?
A2: For a novel or uncharacterized USP7 inhibitor, a good starting point for a dose-response experiment is to bracket its biochemical IC50 value, if known. A broad concentration range, for instance from 0.1 µM to 50 µM, is often recommended for initial screening of compounds like P5091.[4] The optimal cellular concentration can vary significantly depending on factors such as cell permeability, expression levels of USP7 and its substrates, and the status of downstream signaling pathways.
Q3: How long should I treat my cells with a USP7 inhibitor?
A3: The optimal treatment duration is assay-dependent. For assessing proximal effects on the USP7 signaling pathway, such as the degradation of MDM2 or accumulation of p53 via Western blot, a shorter treatment time of 4 to 24 hours is typically sufficient.[4] For endpoint assays that measure cell viability or apoptosis, a longer incubation period of 48 to 72 hours is generally required to observe a significant biological effect.[4][5]
Q4: My cells are not responding to the USP7 inhibitor. What are some possible reasons and troubleshooting steps?
A4: There are several potential reasons for a lack of response:
-
Sub-optimal Drug Concentration: The concentration used may be too low. It is crucial to perform a dose-response experiment to determine the IC50 in your specific cell line.
-
Resistant Cell Line: The cell line may have mutations in the p53 pathway or other resistance mechanisms. Confirm the p53 status of your cell line.
-
Incorrect Assessment of Cell Viability: The chosen viability assay may not be optimal. Consider using multiple, mechanistically distinct assays to confirm the results.
-
Insufficient Treatment Time: The treatment duration may be too short to induce a measurable effect. A time-course experiment is recommended.
-
Low Target Expression: The cell line may have low expression levels of USP7 or its key substrates. Confirm protein expression levels by Western blot.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of the representative USP7 inhibitor P5091 and the highly potent inhibitor FX1-5303.
Table 1: In Vitro Efficacy of Representative USP7 Inhibitors
| Inhibitor | Cell Line(s) | Assay Type | IC50 / EC50 | Citation(s) |
| P5091 | Recombinant USP7 | Biochemical Assay | 4.2 µM (EC50) | [6][7] |
| P5091 | HCT116 (Colon Cancer) | Cytotoxicity Assay (72h) | 11 µM (EC50) | [6] |
| P5091 | Multiple Myeloma Cell Lines | Cell Viability | 6-14 µM (IC50) | [7] |
| P5091 | NCI-H526 (Lung Cancer) | Cell Viability (72h) | 7.41 µM (IC50) | [5] |
| P5091 | NCI-H209 (Lung Cancer) | Cell Viability (72h) | 6.10 µM (IC50) | [5] |
| FX1-5303 | Recombinant USP7 | Biochemical Assay | 0.29 nM (IC50) | [8] |
| FX1-5303 | MM.1S (Multiple Myeloma) | Cell Viability | 15 nM (IC50) | [8] |
| FX1-5303 | MM.1S (Multiple Myeloma) | p53 Accumulation | 5.6 nM (EC50) | [8] |
Table 2: In Vivo Efficacy of Representative USP7 Inhibitors
| Inhibitor | Cancer Model | Animal Model | Dosing Regimen | Primary Outcome | Citation(s) |
| P5091 | MM.1S Multiple Myeloma Xenograft | Mice | 10 mg/kg, IV, twice weekly for 3 weeks | Inhibition of tumor growth and prolonged survival | [2] |
| P5091 | ARP-1 Multiple Myeloma Xenograft (p53 null) | Mice | 10 mg/kg, IV, twice weekly for 3 weeks | Inhibition of tumor growth and prolonged survival | [2][9] |
| P5091 | CT26 Colon Cancer Xenograft | Mice | 10 mg/kg | Inhibition of tumor growth | [10] |
| P5091 | Lewis Lung Carcinoma | Mice | 40 mg/kg | Reduction in tumor growth | [11] |
| FX1-5303 | Multiple Myeloma and Acute Myeloid Leukemia Xenografts | Mice | 30 mg/kg and 40 mg/kg, BID | Efficacious in vivo | [8] |
Signaling Pathways and Experimental Workflows
Caption: USP7 signaling pathway and the effect of this compound (represented by P5091).
Caption: A general experimental workflow for optimizing USP7 inhibitor dosage.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT-based)
This protocol is to determine the effect of a USP7 inhibitor on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
USP7 inhibitor (e.g., P5091)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the USP7 inhibitor in complete growth medium. A typical concentration range to test for P5091 would be 0.1 µM to 50 µM.[4] Include a vehicle control (DMSO) at the same final concentration.
-
Treatment: Remove the overnight culture medium and add 100 µL of the USP7 inhibitor dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][12]
Protocol 2: Western Blotting for USP7 Pathway Proteins
This protocol assesses the effect of a USP7 inhibitor on the protein levels of USP7, MDM2, and p53.
Materials:
-
Treated and control cell lysates
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-USP7, anti-MDM2, anti-p53, anti-p21, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis: After treatment with the USP7 inhibitor for the desired time (e.g., 24-48 hours), wash cells with cold PBS and lyse them in RIPA buffer.[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][4]
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.[1]
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold 1X PBS
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvest: Seed cells and treat them with the desired concentrations of the USP7 inhibitor (e.g., IC50 and 2x IC50) and vehicle control for 24-48 hours. Harvest the cells, including any floating cells in the media.
-
Washing: Wash the cells twice with cold 1X PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI solution to the cell suspension.[13][14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry as soon as possible.[13][14] Use appropriate controls (unstained, Annexin V only, PI only) to set up compensation and quadrants.
References
- 1. benchchem.com [benchchem.com]
- 2. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. FX1-5303 | USP7 inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological inhibition of USP7 promotes antitumor immunity and contributes to colon cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Usp7-IN-14 off-target effects and how to mitigate them
Welcome to the technical support center for USP7-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and strategies to mitigate them, ensuring robust and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
Q2: Is there a known selectivity profile for this compound against other proteins?
A2: Publicly available, comprehensive selectivity screening data for this compound (e.g., kinome scans or broad deubiquitinase (DUB) panel screening) is limited. The development of highly selective USP7 inhibitors is an ongoing area of research.[2][3] Therefore, it is crucial for researchers to empirically determine the selectivity of this compound within their experimental system or to perform critical validation experiments to confirm that the observed phenotype is due to USP7 inhibition.
Q3: How can I determine if the phenotype I observe with this compound is a true on-target effect?
A3: Several key experiments are recommended to validate that an observed phenotype is due to the inhibition of USP7. These include:
-
Genetic Validation: Using methods like CRISPR/Cas9-mediated knockout or siRNA/shRNA-mediated knockdown of USP7 to see if the genetic perturbation phenocopies the effect of this compound.[1]
-
Orthogonal Inhibitor: Using a structurally distinct USP7 inhibitor (e.g., FT671 or P5091) to confirm that a similar biological effect is observed.[1]
-
Dose-Response Correlation: Establishing a correlation between the concentration of this compound required to engage USP7 in cells and the concentration that produces the downstream phenotype.
-
Cellular Thermal Shift Assay (CETSA): Directly confirming that this compound engages with USP7 in a cellular context.[1]
Q4: What are some common pitfalls when working with USP7 inhibitors like this compound?
A4: A common issue is compound precipitation when diluting from a DMSO stock into aqueous experimental media, which can lead to an inaccurate effective concentration.[4] It is also important to consider the p53 status of your cell line, as the cellular response to USP7 inhibition is often dependent on wild-type p53.[5] Finally, the biochemical IC50 of an inhibitor does not always directly translate to its cellular potency due to factors like cell permeability and efflux pumps.[5]
Troubleshooting Guides
Problem: Unexpected or Inconsistent Phenotype Observed with this compound
This guide provides a logical workflow to determine if an unexpected or inconsistent experimental result is due to an off-target effect of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
Quantitative Data Summary
| Inhibitor | Target | IC50/EC50/Kd | Assay Type | Selectivity Notes | Reference(s) |
| FT671 | USP7 | Kd: 65 nM | Surface Plasmon Resonance | Highly selective against a panel of 38 DUBs. | [6][7][8] |
| USP7 | IC50: 52 nM | In vitro activity assay (FRET) | [7][8] | ||
| P5091 | USP7 | EC50: 4.2 µM | Cellular Assay | Also inhibits USP47. Does not inhibit USP2 or USP8. | [9][10] |
| USP7-IN-8 | USP7 | IC50: 1.4 µM | Ub-Rho110 Assay | No significant activity against USP47 and USP5. | [5][11] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for USP7 Target Engagement
This protocol allows for the direct assessment of this compound binding to USP7 in intact cells.[12]
Materials:
-
Cell line of interest
-
This compound
-
DMSO (vehicle control)
-
PBS with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Thermal cycler
-
Apparatus for Western blotting
-
Primary antibodies against USP7 and a loading control (e.g., β-actin)
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat with this compound at various concentrations or with DMSO for 1-2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors to a concentration of ~1x10^7 cells/mL.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler. Include a non-heated control.
-
Lysis: Lyse the cells using freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Western Blotting: Collect the supernatant containing the soluble protein fraction. Normalize protein concentrations and analyze the levels of soluble USP7 by Western blotting.
-
Data Analysis: Quantify the band intensities for USP7 at each temperature point for both vehicle and this compound treated samples. A rightward shift in the melting curve for the drug-treated sample indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: USP7 Knockdown using siRNA
This protocol provides a method for transiently reducing USP7 expression to validate on-target effects of this compound.[13]
Materials:
-
Cell line of interest (e.g., HCT116)
-
USP7-targeting siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free cell culture medium
-
Apparatus for Western blotting
-
Primary antibody against USP7
Procedure:
-
Cell Seeding: Plate cells in a 6-well plate to achieve 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute siRNA (e.g., to a final concentration of 50 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature.
-
-
Transfection: Add the siRNA-lipid complexes to the cells and incubate for 24-72 hours.
-
Validation of Knockdown: Harvest the cells and verify the reduction of USP7 protein levels by Western blotting.
-
Phenotypic Assay: Perform the relevant functional assay to determine if the knockdown of USP7 recapitulates the phenotype observed with this compound treatment.
Protocol 3: Generation of USP7 Knockout Cell Line using CRISPR/Cas9
This protocol outlines the generation of a stable USP7 knockout cell line for definitive on-target validation.[14]
Materials:
-
Cell line of interest
-
CRISPR/Cas9 plasmid expressing Cas9 and a validated USP7-targeting guide RNA (gRNA)
-
Transfection reagent
-
Fluorescence-activated cell sorter (FACS) if the plasmid contains a fluorescent marker
-
96-well plates for single-cell cloning
-
Reagents for genomic DNA extraction and PCR
-
Apparatus for Western blotting and Sanger sequencing
Procedure:
-
Transfection: Transfect the cells with the CRISPR/Cas9 plasmid.
-
Selection/Enrichment: After 24-48 hours, enrich for transfected cells (e.g., by FACS for fluorescently-labeled cells or by antibiotic selection if the plasmid contains a resistance marker).
-
Single-Cell Cloning: Dilute the enriched cell population to a single-cell suspension and plate into 96-well plates to isolate individual clones.
-
Clone Expansion: Expand the single-cell clones.
-
Validation of Knockout:
-
Genomic Level: Extract genomic DNA, PCR amplify the target region, and perform Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Level: Perform Western blotting to confirm the absence of USP7 protein in the validated knockout clones.
-
-
Phenotypic Analysis: Use the validated USP7 knockout and wild-type parental cell lines to assess if the genetic deletion of USP7 phenocopies the effects of this compound.
Caption: Workflow for CRISPR/Cas9-mediated validation.
By employing these troubleshooting guides and experimental protocols, researchers can confidently assess the on-target effects of this compound and mitigate the risk of misinterpreting data due to off-target activities.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and characterization of highly potent and selective allosteric USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Probe FT671 | Chemical Probes Portal [chemicalprobes.org]
- 7. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Managing Usp7-IN-14 stability and storage issues
Welcome to the technical support center for Usp7-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you manage potential stability and storage issues.
Troubleshooting Guides
This section provides solutions to common problems you may encounter when working with this compound.
Issue 1: Precipitation Observed Upon Dilution of this compound Stock Solution
Precipitation of hydrophobic small molecules like this compound upon dilution from a DMSO stock into an aqueous buffer is a frequent challenge.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit.
-
Solution:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is sufficient to maintain solubility, typically between 0.1% and 0.5%. However, always verify the tolerance of your specific cell line or assay to DMSO.
-
Gentle Warming and Sonication: After dilution, gently warming the solution to 37°C or sonicating it for a few minutes can aid in redissolving the precipitate. Use these methods with caution as they may affect the stability of the compound or other components in your assay.
-
Prepare Fresh Working Solutions: It is highly recommended to prepare working solutions of this compound fresh for each experiment to minimize the risk of precipitation over time.
-
Issue 2: Inconsistent or Lower-Than-Expected Activity in Assays
This may indicate degradation of the compound.
-
Possible Cause: this compound may be unstable under your experimental or storage conditions.
-
Solution:
-
Verify Stock Solution Integrity: Prepare a fresh dilution from your stock and repeat the experiment. It is also advisable to analyze an aliquot of your stock solution by HPLC-MS to check for degradation products.
-
Assess Stability in Assay Buffer: The components of your assay buffer (e.g., pH, presence of nucleophiles) could be promoting the degradation of this compound. Incubate the inhibitor in your assay buffer for the duration of your experiment and analyze its integrity at the beginning and end using HPLC-MS.
-
Minimize Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can lead to degradation. Aliquot your stock solution into single-use volumes to avoid this.[1]
-
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A1: For long-term storage, the solid (powder) form of this compound should be stored at -20°C or -80°C.[1] Lower temperatures slow down potential degradation reactions, and the solid form is generally more stable than solutions.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: High-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of many small molecule inhibitors, including those targeting USP7.
Q3: How should I store the this compound stock solution in DMSO?
A3: Aliquot the stock solution into single-use volumes and store at -80°C for up to 6 months.[1] Aliquoting is crucial to prevent repeated freeze-thaw cycles that can lead to compound degradation.[1]
Q4: I can't see the powdered this compound in the vial. Is it empty?
A4: Small quantities of lyophilized powder can be difficult to visualize as they may have coated the walls or cap of the vial. Before opening, gently centrifuge the vial to pellet the compound at the bottom.[1]
Q5: How can I confirm that the observed biological effects are due to USP7 inhibition and not off-target effects?
A5: This is a critical validation step. Consider the following controls:
-
Include a Vehicle Control: Always include a control group treated with the same final concentration of the vehicle (e.g., DMSO) as your experimental group.
-
Perform a Dose-Response Experiment: A clear dose-dependent effect is indicative of a specific interaction.
-
Confirm Target Engagement: Whenever possible, perform experiments to demonstrate that this compound is engaging with USP7 in your system. This can be done by observing changes in downstream signaling molecules known to be regulated by USP7.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Maximum Recommended Storage Period | Notes |
| Solid (Powder) | -20°C or -80°C | Up to 3 years (general guidance)[1] | Lower temperatures are preferred for long-term stability. |
| Stock Solution (in DMSO) | -80°C | Up to 6 months (general guidance)[1] | Aliquot into single-use volumes to avoid freeze-thaw cycles. |
Table 2: General Solubility Information for USP7 Inhibitors
| Solvent | General Solubility | Recommended Concentration |
| DMSO | Generally high | Prepare stock solutions at 10-50 mM |
| Aqueous Buffers | Generally low | Final working concentrations should be empirically determined to avoid precipitation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Centrifuge the vial briefly to ensure all the powder is at the bottom.
-
Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used if necessary.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, low-binding tubes and store at -80°C.
Protocol 2: Assessing the Stability of this compound by HPLC-MS
This protocol provides a framework to assess the chemical stability of this compound in a specific solvent or buffer over time.
-
Sample Preparation:
-
Prepare a solution of this compound at the desired concentration in the matrix to be tested (e.g., DMSO stock solution, cell culture medium).
-
Divide the solution into aliquots in appropriate vials for each time point and condition (e.g., 0, 2, 4, 8, 24 hours at 4°C, room temperature, and 37°C).
-
-
Incubation:
-
Store the aliquots under the specified conditions for the duration of the experiment.
-
-
Time-Point Analysis:
-
At each designated time point, take one vial from each condition.
-
If necessary, quench any ongoing reaction by adding an equal volume of a cold organic solvent like acetonitrile.
-
Store the samples at -20°C until analysis.
-
-
HPLC-MS Analysis:
-
Analyze the samples using a validated HPLC-MS method. A C18 column is typically suitable for small molecules of this type.
-
The mobile phase gradient should be optimized to achieve good separation of the parent compound from potential degradants.
-
Operate the mass spectrometer in positive ion mode and monitor for the expected m/z of this compound.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point relative to the time zero (T=0) sample.
-
Plot the percentage of the remaining compound against time for each condition to determine the stability profile.
-
Analyze the mass spectra for the appearance of new peaks that could represent degradation products.
-
Visualizations
References
Technical Support Center: Troubleshooting Cell Line Resistance to USP7-IN-14 Treatment
Welcome to the technical support center for USP7-IN-14. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experiments with the USP7 inhibitor, this compound. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address challenges related to cell line resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme (DUB). USP7 removes ubiquitin chains from substrate proteins, preventing their degradation by the proteasome. A primary target of USP7 is the E3 ubiquitin ligase MDM2. By inhibiting USP7, this compound promotes the degradation of MDM2, which in turn leads to the stabilization and accumulation of the tumor suppressor protein p53.[1] This can trigger cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1] Additionally, USP7 has numerous other substrates involved in DNA damage repair, epigenetic regulation, and immune signaling, suggesting that USP7 inhibitors can also exert effects through p53-independent mechanisms.[1]
Q2: My cancer cell line is not responding to this compound treatment. What are the potential reasons for this lack of sensitivity?
A2: Lack of sensitivity or resistance to this compound can be multifactorial:
-
p53 Mutation Status: A primary anti-cancer mechanism of many USP7 inhibitors is the stabilization of wild-type p53.[1] Cell lines with mutated or deleted TP53 may exhibit intrinsic resistance.[1]
-
Upregulation of Compensatory Pathways: Cancer cells can activate alternative survival pathways to circumvent the effects of USP7 inhibition.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[1]
-
Alterations in the USP7 Signaling Pathway: Changes in the expression levels or function of proteins upstream or downstream of USP7 can influence sensitivity.
-
Target Mutation: Although less common for non-covalent inhibitors, mutations in the USP7 binding pocket could potentially reduce the binding affinity of this compound.
Q3: Are there known IC50 values for USP7 inhibitors in different cell lines?
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| GNE-6640 | HCT116 | ~0.03 | [2] |
| GNE-6776 | HCT116 | ~0.02 | [2] |
| FT671 | HCT116 | ~0.02 | [3] |
| P5091 | MM1.S | ~4.5 | [3] |
| XL188 | U2OS | ~0.3 | [4] |
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, combination therapy is a promising strategy. USP7 inhibitors have shown synergistic effects when combined with:
-
Chemotherapeutic agents: such as cisplatin (B142131) and doxorubicin.[5]
-
PARP inhibitors: like olaparib.[5]
-
Proteasome inhibitors: such as bortezomib, particularly in resistant multiple myeloma.[3]
-
Immune checkpoint inhibitors: targeting the PD-1/PD-L1 axis.[6][7]
-
HER2-targeted therapies: like trastuzumab in HER2+ breast cancer.[6][7]
Troubleshooting Guide: Cell Line Resistance
This guide provides a step-by-step approach to investigate and overcome resistance to this compound.
Problem 1: No or weak response to this compound treatment in a new cell line.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Intrinsic Resistance | 1. Verify p53 status: Sequence the TP53 gene in your cell line. If it is mutated or null, the cell line may be intrinsically resistant to p53-dependent effects.[1] 2. Use a positive control: Test this compound on a cell line known to be sensitive (e.g., HCT116, U2OS for p53-wild-type). |
| Suboptimal Drug Concentration or Treatment Duration | 1. Perform a dose-response curve: Determine the IC50 value by treating cells with a wide range of this compound concentrations (e.g., 0.01 to 50 µM) for 48-72 hours. 2. Extend treatment duration: Some cell lines may require longer exposure to the inhibitor to exhibit a response. |
| Compound Inactivity | 1. Prepare fresh stock solutions: Ensure this compound is properly stored and prepare fresh dilutions for each experiment. 2. Confirm compound identity and purity: If possible, verify the integrity of your this compound stock. |
Problem 2: Development of acquired resistance after initial sensitivity.
Possible Causes and Solutions:
| Possible Cause | Suggested Action |
| Upregulation of Drug Efflux Pumps | 1. Assess ABC transporter expression: Use qPCR or Western blot to measure the expression of ABCB1 (MDR1) and other relevant efflux pumps. 2. Co-treat with an efflux pump inhibitor: Use a known inhibitor (e.g., verapamil (B1683045) for ABCB1) to see if sensitivity to this compound is restored. |
| Activation of Compensatory Survival Pathways | 1. Perform pathway analysis: Use techniques like RNA-sequencing or phospho-proteomics to identify upregulated survival pathways in resistant cells compared to parental cells. 2. Target compensatory pathways: Use a second inhibitor to target the identified pathway in combination with this compound. |
| Mutation in USP7 | 1. Sequence the USP7 gene: Compare the USP7 sequence in resistant clones to the parental cell line to identify potential mutations in the drug-binding site. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[8]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50.
Protocol 2: Western Blot for USP7 Pathway Proteins
This protocol is for assessing changes in protein levels of USP7, MDM2, and p53.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-USP7, anti-MDM2, anti-p53, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies overnight at 4°C.[9]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[9]
-
Wash the membrane again and detect the signal using an ECL substrate.[9]
Protocol 3: Co-Immunoprecipitation (Co-IP) for USP7-MDM2 Interaction
This protocol is to determine if this compound affects the interaction between USP7 and MDM2.
Materials:
-
Cell lysates from treated and untreated cells
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-USP7 or anti-MDM2)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Treat cells with this compound or vehicle control.
-
Lyse cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.[11]
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[12]
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.[11]
-
Add protein A/G beads to capture the immunocomplexes for 1-2 hours at 4°C.[11]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.[12]
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by Western blot for the presence of the bait and prey proteins.
Protocol 4: Generation of a Resistant Cell Line
This protocol outlines a general method for developing a this compound resistant cell line.
Materials:
-
Parental cancer cell line
-
This compound
-
Complete culture medium
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line.
-
Begin by continuously exposing the cells to a low concentration of this compound (e.g., IC20).[13]
-
Once the cells are proliferating steadily, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).[14]
-
At each concentration step, allow the cells to recover and resume normal growth before the next increase. This process can take several months.[14][15]
-
Periodically freeze down stocks of the cells at different resistance levels.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a medium containing a maintenance dose of this compound.
-
Characterize the resistant cell line to understand the underlying mechanisms of resistance.
Visualizations
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting cell line resistance to this compound.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-guided development of a potent and selective noncovalent active site inhibitor of USP7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Ubiquitin-Specific Protease 7 (USP7): A Pharmacophore-Guided Drug Repurposing and Physics-Based Molecular Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 7. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. nacalai.com [nacalai.com]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Cell Culture Academy [procellsystem.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Unexpected phenotypes in Usp7-IN-14 experiments
Welcome to the technical support center for Usp7-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing frequently asked questions (FAQs) related to experiments involving this USP7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound?
This compound is a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes.[1][2][3] One of the most well-characterized pathways involves the tumor suppressor p53 and its negative regulator, the E3 ubiquitin ligase MDM2.[1][4] USP7 deubiquitinates and stabilizes MDM2, which in turn ubiquitinates p53, targeting it for proteasomal degradation.[1][5] By inhibiting USP7, this compound is expected to lead to the destabilization and degradation of MDM2. This results in the accumulation and activation of p53, which can induce cell cycle arrest or apoptosis in cancer cells.[1][6]
Q2: I am not observing the expected p53 stabilization or apoptosis in my p53 wild-type cell line after this compound treatment. What are the possible reasons?
Several factors could contribute to a lack of the expected phenotype:
-
Suboptimal Compound Concentration: The effective concentration of this compound can vary significantly between different cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
-
Cellular Context: The cellular response to USP7 inhibition is highly dependent on the cellular context beyond p53 status. Other USP7 substrates involved in DNA damage repair, epigenetic regulation, and other signaling pathways can influence the outcome.[2][7]
-
Compound Solubility and Stability: Like many small molecule inhibitors, this compound may have limited solubility in aqueous solutions. Precipitation of the compound can lead to a lower effective concentration. Ensure proper dissolution and consider the final DMSO concentration in your media.
-
Off-Target Effects: Unexpected phenotypes may arise from the inhibitor interacting with other proteins. It is crucial to perform experiments to validate that the observed effects are on-target.
Q3: I am observing unexpected phenotypes that are not consistent with USP7 inhibition. How can I investigate potential off-target effects?
Investigating off-target effects is critical for accurately interpreting your results. Here are some recommended approaches:
-
Use a Structurally Unrelated USP7 Inhibitor: Comparing the phenotype induced by this compound with that of a different, structurally unrelated USP7 inhibitor can help determine if the effect is specific to USP7 inhibition or an artifact of the chemical scaffold of this compound.
-
Genetic Knockdown/Knockout of USP7: The most definitive way to confirm an on-target effect is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to deplete USP7.[8] If the phenotype observed with this compound is replicated upon USP7 knockdown or knockout, it strongly suggests an on-target effect.
-
Cellular Thermal Shift Assay (CETSA): This assay can be used to verify direct binding of this compound to USP7 in intact cells.
-
Proteomics Profiling: Advanced techniques like chemical proteomics can identify the direct and indirect targets of this compound in an unbiased manner.[9][10]
Troubleshooting Guide
Issue 1: Compound Precipitation in Aqueous Media
-
Possible Cause: this compound, like many small molecule inhibitors, may have low aqueous solubility.
-
Troubleshooting Steps:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is at a level tolerated by your cells (typically ≤ 0.5%).
-
Pre-warm Media: Add the inhibitor to pre-warmed (37°C) media.
-
Vortex Immediately: Vortex the solution immediately after adding the inhibitor to aid in dissolution.
-
Sonication: Gentle sonication can also help to dissolve the compound.
-
Solubility Testing: Perform a visual inspection for precipitation at the working concentration before treating cells.
-
Issue 2: High Variability in Experimental Replicates
-
Possible Cause: Inconsistent compound concentration, cell seeding density, or timing of treatments.
-
Troubleshooting Steps:
-
Consistent Compound Preparation: Prepare a fresh stock solution of this compound and perform serial dilutions carefully.
-
Accurate Cell Seeding: Ensure a uniform number of cells are seeded in each well.
-
Synchronized Treatment: Add the compound to all wells at the same time.
-
Include Proper Controls: Always include vehicle (DMSO) controls and positive controls if available.
-
Issue 3: Unexpected Cell Toxicity or Lack of Efficacy
-
Possible Cause: Off-target effects, incorrect dosing, or cell line-specific resistance mechanisms.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the IC50 value in your cell line.
-
Confirm Target Engagement: Use Western blot to check for downstream markers of USP7 inhibition, such as decreased MDM2 and increased p53 levels.
-
Investigate Off-Target Effects: Follow the recommendations in FAQ Q3.
-
Consider Resistance Mechanisms: In some cases, cells can develop resistance to USP7 inhibitors. This could involve mutations in USP7 or compensatory upregulation of other pathways.[11]
-
Quantitative Data
The following tables provide a summary of reported IC50 values for various USP7 inhibitors in different assays and cell lines. This data is intended to provide a comparative context for your experiments with this compound.
Table 1: Biochemical IC50 Values of USP7 Inhibitors
| Inhibitor | IC50 (nM) | Assay Type | Reference |
| FT671 | 52 | USP7 Catalytic Domain | [5] |
| FT827 | Covalent | USP7 Catalytic Domain | [5] |
| P5091 | ~20,000-40,000 | Enzymatic Assay | [5] |
| Almac4 | - | - | [1] |
Table 2: Cellular IC50 Values of USP7 Inhibitors
| Inhibitor | Cell Line | IC50 (µM) | Assay | Reference | | :--- | :--- | :--- | :--- | | P5091 | SHG-140 (Glioblastoma) | 1.2 | Cell Viability |[12] | | P5091 | T98G (Glioblastoma) | 1.59 | Cell Viability |[12] | | Almac4 | SK-N-AS (Neuroblastoma, p53 mutant) | >10 | Cell Viability |[1] | | Almac4 | SK-N-BE(2) (Neuroblastoma, p53 mutant) | >10 | Cell Viability |[1] | | Almac4 | KELLY (Neuroblastoma, p53 wild-type) | 0.03 | Cell Viability |[1] | | Almac4 | NGP (Neuroblastoma, p53 wild-type) | 0.04 | Cell Viability |[1] |
Experimental Protocols
1. Western Blot Analysis of p53 and MDM2 Levels
-
Objective: To determine the effect of this compound on the protein levels of key USP7 substrates.
-
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a range of this compound concentrations for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p53, MDM2, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
2. Cell Viability Assay (Resazurin-based)
-
Objective: To determine the IC50 value of this compound.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) in triplicate. Include a vehicle control.
-
Incubation: Incubate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add a resazurin-based reagent to each well and incubate for 1-4 hours. Measure fluorescence or absorbance according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Workflows
USP7 Signaling Pathways
The following diagrams illustrate the central role of USP7 in key cellular signaling pathways.
Caption: The USP7-MDM2-p53 signaling axis.
Caption: USP7 involvement in multiple cellular pathways.
Experimental Workflow for Investigating Unexpected Phenotypes
Caption: A logical workflow for troubleshooting unexpected phenotypes.
References
- 1. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Knockdown Proteomics Reveals USP7 as a Regulator of Cell-Cell Adhesion in Colorectal Cancer via AJUBA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. USP7 inhibition induces apoptosis in glioblastoma by enhancing ubiquitination of ARF4 - PMC [pmc.ncbi.nlm.nih.gov]
How to address Usp7-IN-14 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of Usp7-IN-14 in cell culture media.
Troubleshooting Guide
Precipitation of this compound in aqueous media is a common challenge for researchers. This guide provides a systematic approach to identify and resolve this issue.
Summary of Potential Causes and Solutions for this compound Precipitation
| Potential Cause | Suggested Solution | Rationale |
| Poor Aqueous Solubility | Prepare a high-concentration stock solution in an organic solvent like DMSO.[1] | This compound, like many small molecule inhibitors, is likely hydrophobic and has low solubility in aqueous solutions.[2] A concentrated stock in a suitable organic solvent is the standard starting point.[1] |
| High Final Concentration of this compound | Perform a dose-response experiment to determine the lowest effective concentration. | Using the inhibitor at concentrations exceeding its solubility limit in the final culture medium will inevitably lead to precipitation. |
| High Final DMSO Concentration | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[2][3] | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[3] |
| Rapid Dilution | Perform a stepwise dilution of the DMSO stock in pre-warmed (37°C) culture media.[2][3] Add the compound dropwise while gently vortexing the media.[2][3] | Rapidly adding a concentrated DMSO stock to a large volume of aqueous media can cause a sudden solvent exchange, leading to precipitation.[3] |
| pH of the Media | For ionizable compounds, adjusting the pH of the buffer can significantly improve solubility.[1][4] | The solubility of compounds with acidic or basic groups can be highly dependent on the pH of the solution.[1] |
| Interaction with Media Components | Test the stability of this compound in different basal media formulations. | Components in the media, such as salts or amino acids, may interact with the inhibitor, forming insoluble complexes.[3][5] |
| Temperature Fluctuations | Minimize the time culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.[3] | Repeated temperature cycling between the incubator and room temperature can affect the solubility of the compound.[3] |
| Instability of the Compound | Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[6] Consider replenishing the media with fresh inhibitor for long-term experiments.[2] | The compound may degrade over time in the culture medium, leading to the formation of less soluble byproducts.[5] |
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately upon addition to my cell culture medium. What should I do?
A1: This is a common issue when a concentrated stock of a hydrophobic compound in an organic solvent is diluted into an aqueous solution.[2] The DMSO concentration is drastically lowered upon dilution, and the aqueous medium cannot maintain the inhibitor in a dissolved state.[2] To prevent this, try a stepwise dilution. First, dilute the DMSO stock into a smaller volume of medium, preferably containing serum, as serum proteins can help solubilize the compound.[2] Then, add this intermediate dilution to the final culture volume. Also, ensure you are adding the inhibitor solution dropwise while gently mixing.[2][3]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is highly recommended to keep it below 0.1% to minimize any potential off-target effects or cytotoxicity.[2][3][4] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.[4]
Q3: Can the type of cell culture medium affect the solubility of this compound?
A3: Yes, components within the cell culture medium, such as salts, amino acids, and vitamins, can potentially interact with this compound and affect its solubility.[3][5] If you continue to experience precipitation, you might consider testing the inhibitor's solubility in a different basal medium formulation.
Q4: My this compound solution appears fine initially but becomes cloudy after incubation. What is happening?
A4: Delayed precipitation can occur due to several factors, including compound instability at 37°C, interactions with media components over time, or changes in the media environment such as pH shifts.[3][5] Evaporation of the media in long-term cultures can also concentrate the inhibitor, leading to precipitation.[3] For long-term experiments, consider replenishing the medium with fresh inhibitor periodically.[2]
Q5: Should I filter out the precipitate and use the remaining solution?
A5: It is not recommended to filter out the precipitate. Doing so will result in an unknown final concentration of the active compound in your experiment, making your results unreliable. It is better to address the root cause of the precipitation.[2]
Experimental Protocols
Protocol for Solubilizing and Diluting this compound for In Vitro Experiments
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO).[1]
-
Ensure the compound is completely dissolved by vortexing. Gentle warming (e.g., to 37°C) or brief sonication can be used cautiously if the compound is difficult to dissolve, but be aware of potential degradation.[4][7]
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6]
-
-
Working Solution Preparation (Stepwise Dilution):
-
Warm the required volume of your complete cell culture medium (containing serum, if applicable) to 37°C.
-
Perform an intermediate dilution of your DMSO stock solution into a small volume of the pre-warmed medium. For example, if your final desired concentration is 10 µM and your stock is 10 mM, you can first dilute the stock 1:100 in a small volume of media to get a 100 µM intermediate solution.
-
Gently vortex or swirl the intermediate dilution immediately after adding the DMSO stock to ensure rapid and thorough mixing.[2]
-
Add the intermediate dilution to the final volume of your cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5% (ideally <0.1%).[2][3]
-
-
Vehicle Control:
-
Always prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor. This is crucial for distinguishing the effects of the inhibitor from any effects of the solvent.[4]
-
Visualizations
Caption: Simplified signaling pathway of USP7 and the effect of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
Minimizing cytotoxicity of Usp7-IN-14 in primary cells
Welcome to the technical support center for Usp7-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound while minimizing potential cytotoxicity in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Ubiquitin-specific-protease 7 (USP7), a deubiquitinating enzyme (DUB). USP7 plays a critical role in regulating the stability and function of numerous proteins by removing ubiquitin tags, thereby saving them from proteasomal degradation.[1][2][3][4] Key substrates of USP7 include the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2.[2][5][6] By inhibiting USP7, this compound can disrupt the degradation of these and other substrate proteins, leading to a variety of cellular outcomes. The primary therapeutic rationale for USP7 inhibition is often to stabilize p53, which can induce apoptosis in cancer cells.[5][6][7]
Q2: What are the common causes of cytotoxicity with this compound in primary cells?
Cytotoxicity in primary cells when using this compound can stem from several factors:
-
On-target toxicity: USP7 is involved in numerous critical cellular processes, including DNA damage repair, cell cycle control, and immune responses.[1][2] Inhibition of these fundamental pathways can be inherently toxic even to healthy primary cells.
-
Off-target effects: The inhibitor may interact with other cellular targets besides USP7, leading to unintended toxic consequences.
-
High concentrations: Using concentrations significantly above the half-maximal inhibitory concentration (IC50) can lead to non-specific effects and cell death.[8]
-
Prolonged exposure: Continuous and long-term exposure to the inhibitor can disrupt normal cellular functions and lead to cumulative toxicity.[8]
-
Solvent toxicity: The solvent used to dissolve this compound, typically Dimethyl Sulfoxide (DMSO), can be toxic to cells at higher concentrations.[9]
-
Primary cell health and variability: The initial health, passage number, and donor variability of primary cells can significantly impact their sensitivity to the inhibitor.[9]
Q3: What is a recommended starting concentration for this compound in primary cells?
The optimal concentration of this compound will vary depending on the primary cell type and the specific research question. It is crucial to perform a dose-response experiment to determine the IC50 (the concentration that inhibits 50% of the desired activity) and the CC50 (the concentration that causes 50% cytotoxicity). As a general starting point, a broad range of concentrations from 0.01 µM to 10 µM can be tested. For sensitive primary cells, it is advisable to start with a lower concentration range.
Q4: What is the best solvent to use for this compound, and what is the maximum recommended final concentration in culture?
The most common solvent for this compound is DMSO. It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally at or below 0.1%, and not exceeding 0.5%.[9] Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration used for the inhibitor) in your experiments to account for any solvent-induced effects.
Q5: How can I distinguish between a cytostatic and a cytotoxic effect of this compound?
USP7 inhibition can lead to cell cycle arrest, which is a cytostatic effect, or it can induce apoptosis, a cytotoxic effect.[6][7] To differentiate between these, a combination of assays is recommended:
-
Viability assays (e.g., MTT, MTS, PrestoBlue™): These measure metabolic activity and can indicate a decrease in cell number or metabolic health.
-
Cytotoxicity assays (e.g., LDH release, Propidium Iodide staining): These assays measure membrane integrity and directly quantify cell death.
-
Apoptosis assays (e.g., Annexin V staining, Caspase activity assays): These assays detect specific markers of programmed cell death.
-
Cell proliferation assays (e.g., BrdU incorporation, CFSE staining): These directly measure the rate of cell division.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot and minimize the cytotoxicity of this compound in your primary cell experiments.
Issue: High levels of cell death observed after treatment with this compound.
| Potential Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a detailed dose-response curve to determine the optimal concentration. Start with a wide range of concentrations, including those below the reported IC50 value.[8] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Conduct a time-course experiment to determine the minimum time required to achieve the desired biological effect. |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your specific primary cell type (typically <0.1-0.5%). Always include a solvent-only control.[9] |
| Poor health of primary cells. | Use healthy, low-passage primary cells. Ensure optimal cell culture conditions, including appropriate media, supplements, and cell density. |
| On-target toxicity. | Consider if the observed cytotoxicity is an expected consequence of inhibiting USP7 in your specific cell type. Investigate downstream markers of USP7 inhibition (e.g., p53 stabilization) to confirm on-target activity at non-toxic concentrations. |
| Inhibitor instability. | Prepare fresh dilutions of the inhibitor from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting.[10] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol describes a method to determine the cytotoxic concentration (CC50) of this compound on a chosen primary cell line using a metabolic assay like MTS.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (anhydrous, high-purity)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or controls. d. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTS Assay: a. Add 20 µL of MTS reagent to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: a. Subtract the background absorbance (medium only). b. Normalize the data to the vehicle control to determine the percentage of cell viability. c. Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the CC50 value.
Signaling Pathways and Experimental Workflows
Caption: The p53-MDM2 signaling pathway and the inhibitory action of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic analysis of multistep USP7 mechanism shows critical role for target protein in activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A new mechanism that explains the toxicity of USP7 inhibitors, which are under development for the treatment of cancer, unveiled - CNIO [cnio.es]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Conflicting Data in USP7 Inhibitor Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with USP7 inhibitors. Our aim is to help you navigate and interpret conflicting data that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of our USP7 inhibitor across different experiments. What could be the cause?
A1: Variations in IC50 values are a common challenge in drug discovery research. Several factors can contribute to this discrepancy. Firstly, the specific assay format used for determining potency can have a major impact. Biochemical assays using purified USP7 enzyme may yield different results compared to cell-based assays that measure downstream effects like p53 activation or cell viability. Secondly, the choice of cell line is critical. The genetic background of the cell line, including the status of p53, MDM2, and other USP7 substrates, can influence the inhibitor's efficacy. Finally, variations in experimental conditions such as incubation time, compound solubility, and the presence of serum in the culture medium can all affect the apparent IC50 value.
Q2: Our USP7 inhibitor shows the expected biochemical potency but has a weaker than expected effect on p53 stabilization in cells. Why might this be?
A2: This discrepancy can arise from several factors. The inhibitor may have poor cell permeability, preventing it from reaching its intracellular target at a sufficient concentration. Alternatively, the compound could be subject to efflux by transporters present in the cell membrane. It is also possible that in the specific cellular context you are studying, the p53-MDM2 axis is not the primary pathway regulated by USP7, or there might be redundant mechanisms that maintain p53 levels. Investigating the cellular uptake and stability of your compound, as well as exploring its effects on other known USP7 substrates, can help clarify these observations.
Q3: We suspect our USP7 inhibitor might have off-target effects. How can we investigate this?
A3: Investigating off-target effects is crucial for validating your experimental findings. A common approach is to perform a selectivity profiling assay against a panel of other deubiquitinating enzymes (DUBs) and kinases. Additionally, using a structurally distinct USP7 inhibitor as a control can help determine if the observed phenotype is specific to USP7 inhibition. Genetic approaches, such as siRNA or CRISPR-mediated knockdown of USP7, can also be employed to see if they phenocopy the effects of the inhibitor. Any phenotype that is not replicated by genetic knockdown is likely due to an off-target effect. A recent study highlighted that prolonged treatment with a USP7 inhibitor can lead to broad proteomic and metabolic changes, suggesting potential for off-target effects or cellular stress responses over time[1][2].
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent IC50 Values
This guide provides a systematic approach to identifying the source of variability in your IC50 measurements for a USP7 inhibitor.
Table 1: Reported IC50 Values for Selected USP7 Inhibitors
| Inhibitor | Assay Type | Cell Line/Enzyme | Reported IC50 (nM) | Reference |
| Compound 14 | Biochemical (Fluorescence Quenching) | USP7 | 250 | [3] |
| P5091 | Cell-based (Viability) | Multiple Myeloma | 20,000 - 40,000 | [4] |
| P22077 | Cell-based (Viability) | Multiple Myeloma | 20,000 - 40,000 | [4] |
| FT671 | Biochemical | USP7 | <10 | [4] |
| Almac4 | Cell-based (Viability) | Neuroblastoma (TP53 WT) | Varies (cell line dependent) | [5] |
| XL188 | Cell-based (Growth Suppression) | Ewing Sarcoma (TP53 WT) | Potent (p53-dependent) | [6] |
Workflow for Troubleshooting IC50 Variability:
Caption: A workflow to diagnose inconsistent IC50 values.
Guide 2: Investigating Off-Target Effects
This guide outlines a workflow for determining if your USP7 inhibitor has significant off-target activities.
Workflow for Investigating Off-Target Effects:
Caption: A workflow to investigate potential off-target effects.
Experimental Protocols
Protocol 1: Standardized Cell-Based IC50 Determination
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the USP7 inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a predetermined time (e.g., 72 hours), which should be optimized for your cell line and inhibitor.
-
Viability Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence or absorbance using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value using a non-linear regression model.
Protocol 2: Western Blot Analysis of Downstream Pathway Modulation
-
Cell Treatment: Treat cells with the USP7 inhibitor at various concentrations and for different durations. Include a positive control (e.g., a known USP7 inhibitor) and a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
Signaling Pathways
Ubiquitin-Specific Protease 7 (USP7) is a key regulator of multiple cellular pathways.[7][8][9][10][11] Its inhibition can therefore have wide-ranging effects, and the specific outcome can be cell-type dependent.
Caption: Key signaling pathways regulated by USP7.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USP7 Inhibition Suppresses Neuroblastoma Growth via Induction of p53-Mediated Apoptosis and EZH2 and N-Myc Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective USP7 inhibition elicits cancer cell killing through a p53-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Usp7-IN-14 in the Landscape of USP7 Inhibitors: A Comparative Efficacy Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Usp7-IN-14's efficacy against other prominent USP7 inhibitors, supported by experimental data and detailed methodologies. This analysis aims to facilitate informed decisions in the selection of chemical probes and potential therapeutic candidates targeting the deubiquitinating enzyme USP7.
Ubiquitin-specific protease 7 (USP7) has emerged as a critical regulator in oncology, primarily through its stabilization of the E3 ubiquitin ligase MDM2, which in turn promotes the degradation of the p53 tumor suppressor.[1][2] Inhibition of USP7 leads to MDM2 destabilization, subsequent p53 accumulation, and the induction of apoptosis in cancer cells, making it a compelling target for therapeutic intervention.[1][3] A variety of small molecule inhibitors have been developed to target USP7, each with distinct biochemical and cellular potencies. This guide focuses on a comparative analysis of this compound against other well-characterized USP7 inhibitors.
Quantitative Efficacy Comparison
The following table summarizes the reported biochemical and cellular potencies of this compound and other key USP7 inhibitors. Biochemical assays typically measure the direct inhibition of purified USP7 enzyme activity, while cellular assays assess the inhibitor's effect on cell viability or specific cellular pathways.
| Inhibitor | Biochemical IC50 | Cellular EC50/IC50 | Cell Line | Notes |
| This compound (Compound 14) | 250 nM | Not Reported | Not Reported | Non-competitive mechanism of inhibition.[4] |
| FT671 | 52 nM | 33 nM (viability) | MM.1S | Non-covalent inhibitor.[3] |
| P5091 | 4.2 µM | 6-14 µM (viability) | Various MM cell lines | Selective inhibitor.[5][6] |
| Almac4 | 6 nM (FP assay) | 49 nM (target engagement) | HCT116 | Potent, selective, allosteric inhibitor.[7] |
| FX1-5303 | 0.29 nM | 5.6 nM (p53 accumulation) | MM.1S | Potent and specific inhibitor.[6] |
Note: IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values are key indicators of an inhibitor's potency. Lower values indicate higher potency. The specific assay conditions can influence these values.
Signaling Pathway of USP7 Inhibition
The primary mechanism of action for most USP7 inhibitors involves the disruption of the USP7-MDM2-p53 axis. The diagram below illustrates this critical signaling pathway.
Caption: Inhibition of USP7 by compounds like this compound leads to MDM2 degradation, p53 stabilization, and apoptosis.
Experimental Protocols
The efficacy data presented in this guide are derived from established biochemical and cellular assays. Below are detailed methodologies for key experiments.
Biochemical Assay: USP7 Enzymatic Activity (Ubiquitin-AMC Cleavage Assay)
This assay quantitatively measures the direct inhibition of purified USP7 enzyme activity.
1. Principle: The assay utilizes a fluorogenic substrate, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC). Cleavage of the isopeptide bond between ubiquitin and AMC by active USP7 releases free AMC, which produces a fluorescent signal. The rate of this reaction is proportional to USP7 activity.
2. Materials:
-
Recombinant human USP7 enzyme
-
Ub-AMC substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 0.1 mg/mL BSA, 5 mM DTT
-
USP7 inhibitor (e.g., this compound) dissolved in DMSO
-
384-well black assay plates
-
Fluorescence plate reader
3. Procedure:
-
Prepare serial dilutions of the USP7 inhibitor in assay buffer.
-
Add a fixed concentration of USP7 enzyme to the wells of the 384-well plate.
-
Add the diluted inhibitor or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-AMC substrate to all wells.
-
Immediately measure the increase in fluorescence intensity over time using a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Determine the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting model.
Cellular Assay: Cell Viability (Resazurin-based Assay)
This assay determines the effect of USP7 inhibitors on the metabolic activity and viability of cancer cells.
1. Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin (B1680543). The amount of resorufin produced is proportional to the number of viable cells.
2. Materials:
-
Cancer cell line (e.g., HCT116, MM.1S)
-
Complete cell culture medium
-
USP7 inhibitor (e.g., this compound) dissolved in DMSO
-
96-well clear-bottom black plates
-
Resazurin-based cell viability reagent
-
Fluorescence plate reader
3. Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the USP7 inhibitor in complete cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the inhibitor or vehicle control (DMSO) to the cells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the resazurin-based reagent to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the inhibitor concentration to determine the EC50 or IC50 value.
Cellular Assay: Target Engagement (Western Blot)
This assay confirms that the inhibitor engages its intended target within the cell by observing changes in the protein levels of downstream effectors.
1. Principle: Western blotting is used to detect changes in the protein levels of MDM2 and p53 following treatment with a USP7 inhibitor. Inhibition of USP7 is expected to lead to a decrease in MDM2 levels and a corresponding increase in p53 levels.
2. Materials:
-
Cancer cell line
-
USP7 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against USP7, MDM2, p53, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
3. Procedure:
-
Treat cells with various concentrations of the USP7 inhibitor or vehicle control for a defined period (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein levels.
Experimental Workflow for Inhibitor Characterization
Caption: A typical workflow for characterizing the efficacy of a USP7 inhibitor, from biochemical potency to cellular effects.
References
- 1. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 2. USP7 Inhibitors in Cancer Immunotherapy: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Mechanistic Comparison: Usp7-IN-14 and MDM2 Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor protein stands as a critical guardian of the genome, orchestrating cell cycle arrest, apoptosis, and DNA repair to prevent malignant transformation. Its inactivation, a hallmark of many cancers, is often orchestrated by the E3 ubiquitin ligase MDM2. Consequently, therapeutic strategies aimed at reactivating p53 by targeting the MDM2-p53 axis have emerged as a promising frontier in oncology. This guide provides a detailed comparison of two distinct classes of inhibitors that converge on this pathway: direct MDM2 inhibitors and inhibitors of Ubiquitin-specific protease 7 (USP7), with a focus on the mechanistic differences and supporting experimental data.
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference between MDM2 and USP7 inhibitors lies in their direct versus indirect approach to stabilizing p53.
MDM2 Inhibitors: These small molecules, such as Navtemadlin (AMG 232), Idasanutlin (RG7112), and Milademetan (DS-3032b), function by directly binding to a hydrophobic pocket on the MDM2 protein.[1][2] This pocket is the natural binding site for p53. By occupying this site, MDM2 inhibitors competitively block the MDM2-p53 interaction.[1] This disruption prevents MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. The net result is the stabilization and accumulation of p53, leading to the transcriptional activation of its target genes, which in turn induces cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1]
USP7 Inhibitors: In contrast, USP7 inhibitors, like FT671 and P5091, employ an indirect mechanism to activate p53. USP7 is a deubiquitinating enzyme that plays a crucial, albeit complex, role in the p53-MDM2 pathway.[3][4] It can deubiquitinate and stabilize both p53 and MDM2.[3] However, in many cancer cells, USP7's primary role is the stabilization of MDM2, preventing its auto-ubiquitination and degradation.[3][4] By inhibiting the catalytic activity of USP7, these inhibitors lead to an increase in MDM2 ubiquitination and its subsequent degradation by the proteasome.[5][6] The resulting decrease in MDM2 levels liberates p53 from its negative regulator, allowing for its accumulation and the activation of downstream tumor-suppressive pathways.[5][6]
Quantitative Data Comparison
The following tables summarize the in vitro and in vivo activities of representative USP7 and MDM2 inhibitors.
Table 1: In Vitro Potency of USP7 and MDM2 Inhibitors
| Inhibitor Class | Compound | Target | Assay | IC50/EC50/Kd | Cell Line(s) | Citation(s) |
| USP7 Inhibitor | FT671 | USP7 | Biochemical Assay | IC50: 52 nM | - | [1][5] |
| USP7 Catalytic Domain | Binding Assay | Kd: 65 nM | - | [5] | ||
| Cell Viability | CellTiter-Glo | IC50: 33 nM | MM.1S | [6] | ||
| P5091 | USP7 | Cell-based Assay | EC50: 4.2 µM | - | [3][7] | |
| Cell Viability | Not Specified | IC50: 6-14 µM | Various MM cell lines | [3] | ||
| MDM2 Inhibitor | Navtemadlin (AMG 232) | MDM2-p53 Interaction | HTRF Assay | IC50: 0.6 nM | - | [8] |
| MDM2 | Binding Assay | Kd: 0.045 nM | - | [8] | ||
| Cell Proliferation | EdU Assay | IC50: 9.1 nM | SJSA-1 | |||
| Idasanutlin (RG7112) | MDM2-p53 Interaction | HTRF Assay | IC50: 18 nM | - | ||
| Cell Viability | MTT Assay | IC50: 0.3-0.5 µM | SJSA1, RKO, HCT116 | |||
| Milademetan (DS-3032b) | Cell Viability | Not Specified | IC50: 17.7-52.63 nM | Neuroblastoma cell lines | [9] |
Table 2: In Vivo Efficacy of USP7 and MDM2 Inhibitors
| Inhibitor Class | Compound | Xenograft Model | Dosing Regimen | Outcome | Citation(s) |
| USP7 Inhibitor | FT671 | MM.1S Multiple Myeloma | 100 and 200 mg/kg, daily oral gavage | Significant, dose-dependent tumor growth inhibition. | [5][6] |
| P5091 | MM.1S Multiple Myeloma | 10 mg/kg, IV, twice weekly for 3 weeks | Inhibited tumor growth and prolonged survival. | [8] | |
| MDM2 Inhibitor | Navtemadlin (AMG 232) | SJSA-1 Osteosarcoma | Not specified | ED50 = 9.1 mg/kg | |
| Milademetan (DS-3032b) | SH-SY5Y Neuroblastoma | 50 mg/kg, oral gavage | Delayed tumor growth and improved survival. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays used to characterize USP7 and MDM2 inhibitors.
Cell Viability Assay (MTT/CellTiter-Glo)
Objective: To determine the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitor (e.g., Usp7-IN-14 or an MDM2 inhibitor) for a specified duration (typically 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer.
-
For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength for the MTT assay or the luminescence for the CellTiter-Glo assay using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blotting
Objective: To assess the levels of key proteins in the p53-MDM2 pathway (e.g., p53, MDM2, p21, and USP7) following inhibitor treatment.
Protocol:
-
Cell Treatment and Lysis: Treat cells with the inhibitor for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine changes in protein levels.
Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., by oral gavage or intravenous injection) and a vehicle control according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting or immunohistochemistry).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a general experimental workflow.
References
- 1. FT671 | DUB | TargetMol [targetmol.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Orthogonal Validation of USP7 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of small molecule inhibitors targeting Ubiquitin-specific Protease 7 (USP7), a key regulator in the ubiquitin-proteasome system and a promising target in cancer therapy.[1][2][3] The primary mechanism of action of USP7 inhibitors involves the disruption of the USP7-MDM2-p53 signaling axis, leading to the stabilization of the p53 tumor suppressor.[4][5][6][7] This guide will focus on the comparative analysis of two well-characterized USP7 inhibitors, FT671 and P5091, with additional context provided by other emerging inhibitors.
Mechanism of Action: The USP7-MDM2-p53 Pathway
USP7 is a deubiquitinating enzyme (DUB) that removes ubiquitin chains from its substrate proteins, thereby rescuing them from proteasomal degradation.[1][8] A critical substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[4][6] By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53.[4][6] Inhibition of USP7 enzymatic activity leads to the destabilization and degradation of MDM2. This, in turn, allows for the accumulation and activation of p53, which can induce cell cycle arrest or apoptosis in cancer cells.[4][9][10]
References
- 1. USP7: Target Validation and Drug Discovery for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP7: structure, substrate specificity, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Usp7-IN-14 vs. Genetic Knockout of USP7: A Comparative Guide for Researchers
Introduction
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that has emerged as a critical regulator of numerous cellular processes and a high-priority target in drug development, particularly for oncology. By removing ubiquitin from substrate proteins, USP7 prevents their proteasomal degradation, thereby influencing the stability and function of key players in the DNA damage response (DDR), cell cycle control, and epigenetic regulation. Its most well-documented role is the stabilization of the E3 ubiquitin ligase MDM2, a primary negative regulator of the p53 tumor suppressor.[1][2] Given its therapeutic potential, robust methods are required to interrogate its function.
This guide provides an objective comparison of the two primary methodologies used to study USP7: pharmacological inhibition, using potent small molecules like Usp7-IN-14 and others as examples, and genetic knockout of the USP7 gene. Understanding the distinct mechanisms, applications, and experimental outcomes of these approaches is essential for researchers designing experiments to probe USP7 biology or validate it as a therapeutic target.
Head-to-Head Comparison: Pharmacological Inhibition vs. Genetic Knockout
The choice between a small-molecule inhibitor and a genetic knockout is dictated by the specific research question. Pharmacological inhibition provides an acute, reversible, and dose-dependent tool to probe the catalytic function of USP7, closely mimicking a therapeutic scenario. In contrast, genetic knockout creates a model for the complete and permanent loss of the USP7 protein, revealing its essential roles, including non-catalytic functions, and enabling the study of long-term cellular adaptation.[1]
| Feature | Pharmacological Inhibition (e.g., this compound) | Genetic Knockout (e.g., CRISPR/Cas9) |
| Mechanism | Reversible or irreversible binding to the enzyme's catalytic site, blocking its deubiquitinase activity.[1][3] | Permanent deletion or disruption of the USP7 gene, preventing protein transcription and translation.[1] |
| Temporality | Acute and rapid onset. Effects are typically observable within hours of treatment.[1] | Chronic and permanent loss of the protein. Allows for the study of long-term adaptation and compensatory mechanisms.[1][4] |
| Reversibility | Often reversible upon withdrawal of the compound.[1] | Irreversible genetic modification. |
| Specificity | High selectivity is achievable, but the potential for off-target effects on other proteins or DUBs exists and must be validated.[1][5][6] | Absolutely specific for the USP7 protein. Phenotypes are directly attributable to the loss of USP7.[1] |
| Key Phenotype | Dose-dependent cell cycle arrest and apoptosis in cancer cells.[1][7][8] | Embryonic lethality in homozygous knockout mice.[1][9][10] Heterozygous mutations are linked to neurodevelopmental disorders (Hao-Fountain syndrome).[9][10] |
| Applications | Studying the role of catalytic activity, validating USP7 as a therapeutic target, identifying substrates, high-throughput screening. | Defining the essential, non-redundant functions of the protein, studying long-term effects of protein loss, investigating non-catalytic or scaffolding roles.[1][4] |
Impact on Key Signaling Pathways
USP7 is a central node in multiple signaling networks. Its inhibition or complete loss has profound, though sometimes distinct, effects on these pathways.
The p53-MDM2 Axis
Under normal conditions, USP7's primary role is to deubiquitinate and stabilize MDM2. This allows MDM2 to ubiquitinate the tumor suppressor p53, targeting it for degradation.[11][12] Both pharmacological inhibition and genetic knockout of USP7 disrupt this process, leading to MDM2 degradation and the subsequent stabilization and activation of p53.[7][8][13] However, under cellular stress, USP7's substrate preference can shift towards p53, directly stabilizing it.[9][10]
DNA Damage Response (DDR)
USP7 is a master regulator of genome stability, acting on multiple DDR proteins.[9][10] It stabilizes key factors required for the repair of DNA double-strand breaks (DSBs) and nucleotide excision repair (NER).[9] Depletion of USP7, either through inhibition or knockout, impairs the recruitment of crucial repair factors like BRCA1 and 53BP1 to sites of DNA damage.[14][15]
-
RNF168: USP7 deubiquitinates and stabilizes the E3 ligase RNF168, a critical factor for signaling DNA damage. USP7 disruption leads to RNF168 degradation and compromises the downstream recruitment of repair proteins.[14]
-
MDC1: USP7 associates with and stabilizes MDC1, a key mediator protein in the DDR. Loss of USP7 impairs the engagement of the MRN-MDC1 complex at DNA lesions.[15]
-
XPC: In the NER pathway, USP7 prevents the premature degradation of the DNA damage sensor XPC, thereby promoting the repair of bulky DNA lesions.[10]
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of USP7 inhibition versus knockout on key protein substrates, as documented in the literature.
| Method | Cell Line | Target Protein | Observed Effect | Reference |
| Pharmacological Inhibition | HCT116 | p53 | Increased protein levels | [16] |
| (FT671, 24h) | U2OS | p53 | Increased protein levels | [16] |
| MM.1S | MDM2 | Increased ubiquitination | [16] | |
| Genetic Knockout | HCT116 | DNMT1 | ~70% reduction in protein level | [13] |
| (CRISPR) | HCT116 | p53 | Increased protein levels | [13] |
| HCT116 | RNF168 | Decreased protein levels | [14] | |
| HCT116 | BRCA1 | Decreased protein levels | [14] |
Key Experimental Protocols
Validating the effects of USP7 perturbation requires robust experimental techniques. Below are detailed protocols for essential assays.
Western Blot for Protein Level Analysis
This assay is fundamental for confirming changes in the levels of USP7 substrates like MDM2 and p53 following inhibitor treatment or genetic knockout.
Protocol:
-
Cell Treatment & Lysis:
-
For inhibition, treat cells (e.g., HCT116) with this compound (e.g., 1-10 µM) or DMSO (vehicle control) for a specified time (e.g., 6-24 hours).[17]
-
For knockout, use established USP7 knockout and wild-type control cell lines.
-
Wash cells twice with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[17][18]
-
Clarify lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.[17]
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[18]
-
Sample Preparation & SDS-PAGE:
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[18]
-
Incubate with primary antibodies (e.g., anti-p53, anti-MDM2, anti-USP7, anti-β-actin) overnight at 4°C.[16]
-
Wash membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imaging system.[18]
Immunoprecipitation (IP) for Interaction and Ubiquitination Analysis
Co-IP is used to determine if USP7 inhibition disrupts protein-protein interactions (e.g., USP7-MDM2). IP with an anti-ubiquitin antibody can assess changes in the ubiquitination status of a target protein.
Protocol:
-
Cell Lysis: Lyse cells as described for Western Blot, using a co-IP lysis buffer (e.g., non-denaturing buffer like 1% NP-40 based). Supplement with a deubiquitinase inhibitor like N-ethylmaleimide (NEM) for ubiquitination assays.[19][20]
-
Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C. Centrifuge and collect the supernatant.[20]
-
Immunoprecipitation:
-
Washing: Pellet the beads and wash 3-5 times with ice-cold wash buffer to remove non-specific binders.[20]
-
Elution:
-
Resuspend the beads in 2x Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes to elute proteins.[19]
-
Analyze the supernatant by Western blot using antibodies against the expected interacting partners or ubiquitin.
-
Cell Viability Assay
This assay measures the functional consequence of USP7 inhibition or knockout on cell proliferation and survival.
Protocol:
-
Cell Seeding: Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.[21]
-
Treatment:
-
For inhibition, add serial dilutions of this compound or other inhibitors to the wells. Include a vehicle-only control.[22]
-
For knockout, plate equal numbers of knockout and control cells.
-
-
Incubation: Incubate plates for a specified time course (e.g., 24, 48, 72 hours).[21]
-
Viability Measurement:
-
Data Analysis: Normalize the results to the control group to determine the percentage of cell viability. For inhibitors, plot a dose-response curve to calculate the IC50 value.
Conclusion
Both pharmacological inhibition and genetic knockout are powerful, complementary tools for dissecting the complex biology of USP7.
-
Pharmacological inhibitors like this compound are indispensable for probing the enzymatic function of USP7, understanding acute cellular responses, and validating its druggability. They offer temporal control that is impossible to achieve with genetic models. However, researchers must remain vigilant about potential off-target effects and perform rigorous validation.[1][5]
-
Genetic knockout provides the most definitive method for assessing the essential, long-term roles of the USP7 protein, including potential scaffolding functions independent of its catalytic activity. While it avoids off-target concerns, the potential for cellular compensation and the embryonic lethality of a full knockout necessitate the use of more complex conditional or inducible systems for many research questions.[1][4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. What are the therapeutic applications for USP7 inhibitors? [synapse.patsnap.com]
- 3. Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP7 represses lineage differentiation genes in mouse embryonic stem cells by both catalytic and noncatalytic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | USP7 Is a Master Regulator of Genome Stability [frontiersin.org]
- 10. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. USP7 deubiquitinase promotes ubiquitin-dependent DNA damage signaling by stabilizing RNF168* - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JCI - Ubiquitin-specific protease 7 sustains DNA damage response and promotes cervical carcinogenesis [jci.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
A Head-to-Head Comparison of USP7 Inhibitors: P5091 vs. FT671
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is critical for the accurate interpretation of experimental results. This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of Ubiquitin-Specific Protease 7 (USP7): P5091 and FT671.
Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme, plays a crucial role in regulating the stability of numerous proteins involved in critical cellular processes, including the DNA damage response and oncogenic pathways.[1][2] Its most well-studied function is the stabilization of the E3 ubiquitin ligase MDM2, which in turn targets the tumor suppressor p53 for proteasomal degradation.[1] By inhibiting USP7, MDM2 is destabilized, leading to the accumulation of p53 and subsequent cell cycle arrest and apoptosis in cancer cells. This has made USP7 an attractive target for cancer therapy.[1][3]
This guide will objectively compare P5091 and FT671, focusing on their biochemical potency, selectivity, and mechanism of action, supported by experimental data to aid in the selection of the most appropriate inhibitor for specific research needs.
Data Presentation: Quantitative Comparison of P5091 and FT671
The following table summarizes the key quantitative data for P5091 and FT671, providing a clear comparison of their in vitro and cellular activities.
| Parameter | P5091 | FT671 | Reference |
| Biochemical Potency (IC50/EC50) | EC50 = 4.2 µM | IC50 = 0.1 - <10 nM | [3][4][5][6] |
| Cellular Potency (IC50/EC50) | IC50 = 6-14 µM (Multiple Myeloma cell lines) | EC50 < 30 nM (in sensitive cancer cell lines) | [4][6] |
| Selectivity | Inhibits USP7 and the closely related USP47. Selective against other DUBs and cysteine proteases (EC50 > 100 µM). | Highly selective for USP7. | [3][4][5] |
| Mechanism of Action | Covalent inhibitor that likely modifies the catalytic cysteine of USP7. | Non-covalent, allosteric inhibitor that binds to a dynamic pocket near the catalytic center. | [3][6] |
Mechanism of Action and Signaling Pathways
Both P5091 and FT671 target USP7, but through different mechanisms, which can have significant implications for their experimental use.
P5091 is a covalent inhibitor, suggesting it forms a permanent bond with the USP7 enzyme, leading to irreversible inhibition.[3] Its inhibitory activity leads to the destabilization of MDM2, thereby increasing the levels of p53 and the cyclin-dependent kinase inhibitor p21.[4]
FT671 , in contrast, is a highly potent and selective non-covalent, allosteric inhibitor.[3][6] It binds to a previously undisclosed allosteric site, a dynamic pocket near the catalytic center of USP7 in its auto-inhibited state.[3][6] This mode of inhibition offers a high degree of selectivity for USP7 over other deubiquitinating enzymes.[3] Similar to P5091, inhibition of USP7 by FT671 leads to the degradation of MDM2 and stabilization of p53.[3]
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are representative protocols for key experiments used to characterize USP7 inhibitors.
In Vitro USP7 Deubiquitinase Assay (Ub-AMC Assay)
This assay measures the enzymatic activity of USP7 by monitoring the cleavage of a fluorogenic substrate.
Methodology:
-
Reagents: Recombinant human USP7 enzyme, Ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (P5091 or FT671) in assay buffer.
-
In a 96-well plate, add the USP7 enzyme to each well containing the inhibitor or vehicle control (DMSO).
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Ub-AMC substrate to all wells.
-
Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time using a plate reader.
-
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with the USP7 inhibitor (P5091 or FT671) or vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if not already lysed) and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Analysis: Analyze the amount of soluble USP7 in the supernatant at each temperature by Western blotting.
-
Data Analysis: A shift in the melting curve of USP7 in the presence of the inhibitor compared to the control indicates direct target engagement.
Western Blotting for Pathway Analysis
This technique is used to assess the downstream effects of USP7 inhibition on the p53 signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with various concentrations of the USP7 inhibitor for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against USP7, MDM2, p53, p21, and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the relative changes in protein levels.
Conclusion
Both P5091 and FT671 are valuable chemical probes for studying the function of USP7. P5091 is a well-characterized covalent inhibitor with demonstrated cellular and in vivo activity. FT671 represents a newer generation of USP7 inhibitors, offering significantly higher potency and a non-covalent, allosteric mechanism of action that confers high selectivity.
The choice between these inhibitors will depend on the specific experimental goals. For studies requiring a well-established inhibitor with a broad range of published data, P5091 is a solid choice. For experiments where high potency and selectivity are paramount, or where a reversible, non-covalent inhibitor is preferred to avoid potential off-target effects associated with covalent modification, FT671 presents a compelling alternative. Further head-to-head studies will continue to elucidate the nuanced differences in their biological activities and therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highlights in USP7 inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-labotrial.com [alfa-labotrial.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery and characterization of highly potent and selective allosteric USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Activity of USP7 Inhibitors in Diverse Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance of Representative USP7 Inhibitors with Supporting Experimental Data.
Ubiquitin-specific protease 7 (USP7) has emerged as a compelling therapeutic target in oncology due to its central role in regulating the stability of key proteins implicated in tumor progression and suppression. As a deubiquitinating enzyme, USP7 removes ubiquitin chains from its substrates, thereby rescuing them from proteasomal degradation.[1][2] Dysregulation of USP7 activity is a common feature in a multitude of cancers, making it an attractive focus for the development of novel anti-cancer therapeutics.[1][3]
The inhibition of USP7 offers a promising strategy to indirectly target otherwise "undruggable" oncoproteins by promoting their degradation, while simultaneously stabilizing tumor suppressor proteins like p53.[4][5] This guide provides a comprehensive cross-validation of the activity of several key USP7 inhibitors across different cancer models, presenting a comparative analysis of their biochemical potency and cellular effects. While direct head-to-head studies are often limited, this guide synthesizes available preclinical data to offer a valuable resource for researchers in the field.
The USP7-MDM2-p53 Signaling Pathway: A Primary Target
A critical mechanism of action for many USP7 inhibitors involves the modulation of the USP7-MDM2-p53 signaling axis. USP7 is known to deubiquitinate and stabilize the E3 ubiquitin ligase MDM2.[4][6] MDM2, in turn, targets the tumor suppressor p53 for ubiquitination and subsequent proteasomal degradation.[4] By inhibiting USP7, the auto-ubiquitination and degradation of MDM2 are enhanced, leading to a reduction in its levels. This decrease in MDM2 allows for the accumulation and activation of p53, which can then initiate downstream cellular processes such as cell cycle arrest and apoptosis in cancer cells.[4][6][7]
Figure 1. Simplified signaling pathway of USP7 in regulating p53 stability and the point of intervention by USP7 inhibitors.
Performance Comparison of USP7 Inhibitors
The following tables summarize the biochemical potency and cellular activity of representative USP7 inhibitors in various cancer models. It is important to note that direct comparisons of IC50 and EC50 values across different studies should be made with caution due to variations in experimental conditions.
| Inhibitor | Target(s) | IC50/EC50 | Cancer Model(s) | Key Findings |
| P5091 | USP7, USP47 | EC50: 4.2 µM (USP7) | Multiple Myeloma (MM) | Induces apoptosis in MM cells, overcomes bortezomib (B1684674) resistance, and inhibits tumor growth in vivo.[1][8][9][10] |
| IC50 range: 6-14 µM (MM cell lines) | Breast Cancer | Reduces cell proliferation, migration, and colony formation in MCF7 and T47D cells.[3] | ||
| FT671 | USP7 (highly selective) | IC50: 5.06 nM (biochemical) | Multiple Myeloma (MM) | Leads to significant dose-dependent tumor growth inhibition in MM.1S xenograft models.[4][11] |
| Colorectal Cancer, Lung Cancer | Induces degradation of MDM2, elevates p53 levels, and promotes expression of p53 target genes.[4][12] | |||
| Usp7-IN-8 | USP7 | IC50: 1.4 µM (biochemical) | Not extensively reported | Potent inhibitor in biochemical assays, but less characterized in cellular models.[6][13] |
| Usp7-IN-9 | USP7 | Low nM (biochemical and cellular) | Hematological and Solid Tumors | Demonstrates broad-spectrum anti-cancer activity.[14] |
| FX1-5303 | USP7 | Not specified | Acute Myeloid Leukemia (AML), Multiple Myeloma (MM) | Synergizes with the BCL2 inhibitor venetoclax (B612062) and shows strong tumor growth inhibition in vivo.[15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of USP7 inhibitors.
USP7 Enzymatic Assay (Fluorogenic)
This assay is used to determine the in vitro potency of inhibitors against USP7.
Figure 2. General workflow for a USP7 enzymatic inhibition assay.
Materials:
-
Recombinant Human USP7 enzyme
-
USP7 inhibitor (e.g., this compound)
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine 110 or Ubiquitin-AMC)[17][18][19]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA)
-
DMSO for inhibitor dilution
-
Black, low-volume 384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the USP7 inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant USP7 enzyme to the working concentration in assay buffer.
-
Assay Plate Setup: Add the diluted inhibitor solutions to the wells of the 384-well plate. Include wells with DMSO only as a no-inhibitor control.
-
Pre-incubation: Add the diluted USP7 enzyme solution to all wells. Mix gently and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic ubiquitin substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for Rhodamine 110).[17]
-
Data Analysis: Calculate the initial reaction rates and plot the percent inhibition against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT/XTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a USP7 inhibitor.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
USP7 inhibitor stock solution (in DMSO)
-
96-well clear tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[20][21][22]
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS-HCl)
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the USP7 inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
Reagent Addition:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
For XTT assay: Add the XTT reagent (pre-mixed with an electron coupling agent) to each well and incubate for 2-4 hours.[21]
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.[23][21]
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot cell viability against the inhibitor concentration to determine the EC50 value.
Western Blot Analysis for USP7 Target Proteins
This experiment confirms the on-target effect of the USP7 inhibitor by assessing the protein levels of downstream targets like MDM2 and p53.
Materials:
-
Cancer cell line
-
USP7 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-USP7, anti-MDM2, anti-p53, and a loading control like anti-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the USP7 inhibitor for the desired time. Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
Conclusion
The preclinical data for a range of USP7 inhibitors, including P5091, FT671, and others, demonstrate a promising anti-cancer activity across various cancer models. The primary mechanism of action for many of these inhibitors involves the destabilization of MDM2 and subsequent activation of the p53 tumor suppressor pathway. While "this compound" is not extensively documented in the current literature, the comparative data for other inhibitors provide a strong rationale for the continued investigation of this class of compounds. The provided experimental protocols offer a foundation for researchers to further explore the therapeutic potential of novel USP7 inhibitors. As research progresses, a deeper understanding of the specificities and off-target effects of these inhibitors will be crucial for their successful translation into clinical settings.
References
- 1. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 2. What USP7 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 3. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. broadpharm.com [broadpharm.com]
- 21. benchchem.com [benchchem.com]
- 22. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. MTT assay protocol | Abcam [abcam.com]
In Vivo Validation of USP7 Inhibitors: A Comparative Guide to Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
The deubiquitinating enzyme Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of key proteins involved in tumor progression and immune response.[1][2] Inhibition of USP7 presents a promising therapeutic strategy by potentially decreasing oncogene function, increasing tumor suppressor activity, and sensitizing tumors to other anticancer agents.[3][4]
While the specific compound "Usp7-IN-14" lacks public documentation on its in vivo anti-tumor activity, this guide provides a comparative analysis of other well-characterized USP7 inhibitors with demonstrated in vivo efficacy. We will objectively compare the performance of P5091, FT671, and a novel potent inhibitor, compound 41, supported by experimental data from preclinical studies.
Mechanism of Action: The USP7 Signaling Axis
USP7 plays a pivotal role in several signaling pathways crucial for cancer development. A primary mechanism of action for USP7 inhibitors involves the destabilization of MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.[5][6] By inhibiting USP7, MDM2 is degraded, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis in cancer cells.[7][8] Additionally, USP7 has been implicated in the Wnt/β-catenin signaling pathway, where its inhibition can lead to the degradation of β-catenin, a key player in colorectal cancer.[9][10]
Comparative In Vivo Efficacy of USP7 Inhibitors
The following tables summarize the in vivo anti-tumor activity of P5091, FT671, and compound 41 in various xenograft models.
Table 1: In Vivo Anti-Tumor Activity of P5091
| Cancer Type | Xenograft Model | Dosing Schedule | Key Findings |
| Multiple Myeloma | MM.1S | N/A | Inhibited multiple myeloma growth.[11] |
| Colorectal Cancer | HCT116 | N/A | Suppressed in vivo tumor growth.[9] |
| Glioblastoma | Intracranial Xenograft | 5 or 10 mg/kg/day, intraperitoneally, 2 days/week | Inhibited tumorigenicity.[12] |
Table 2: In Vivo Anti-Tumor Activity of FT671
| Cancer Type | Xenograft Model | Dosing Schedule | Key Findings |
| Multiple Myeloma | MM.1S | 100 mg/kg and 200 mg/kg, daily oral gavage | Significant, dose-dependent inhibition of tumor growth.[13][14] |
Table 3: In Vivo Anti-Tumor Activity of Compound 41
| Cancer Type | Xenograft Model | Dosing Schedule | Key Findings |
| p53 wildtype and p53 mutant cancer cell lines | Xenograft studies | N/A | Demonstrated tumor growth inhibition.[15][16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for in vivo xenograft studies with USP7 inhibitors.
Protocol 1: FT671 in a Multiple Myeloma (MM.1S) Xenograft Model[13][17][18]
Objective: To evaluate the in vivo anti-tumor efficacy of FT671.
Animal Model: Non-obese diabetic-severe combined immunodeficient (NOD-SCID) mice.[13]
Cell Line: MM.1S multiple myeloma cells.[13]
Experimental Workflow:
Detailed Steps:
-
Cell Culture and Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The formula (Length x Width²) / 2 is used to calculate tumor volume.[18]
-
Once tumors reach a palpable size of approximately 100-150 mm³, randomize the mice into treatment and control groups, ensuring comparable mean tumor volumes across groups.[18]
-
-
Drug Administration:
-
Data Collection and Endpoint:
Protocol 2: P5091 in a Colorectal Cancer (HCT116) Xenograft Model[9]
Objective: To assess the in vivo anti-tumor effect of P5091.
Animal Model: Nude mice.
Cell Line: HCT116 colorectal cancer cells.
Experimental Procedure:
-
Tumor Cell Implantation:
-
Subcutaneously inject HCT116 cells into the flank of nude mice.
-
-
Treatment:
-
Once tumors are established, administer P5091 or vehicle control. The specific dosing and schedule would be determined based on tolerability and efficacy studies.
-
-
Outcome Measures:
-
Monitor tumor growth by measuring tumor volume regularly.
-
At the end of the study, excise tumors and analyze for the expression of β-catenin and Wnt target genes to confirm the mechanism of action.[9]
-
Conclusion
The available preclinical data strongly support the in vivo anti-tumor activity of USP7 inhibitors like P5091 and FT671 across various cancer models. These compounds demonstrate efficacy through modulation of key cancer-related signaling pathways, primarily the p53-MDM2 and Wnt/β-catenin pathways. While information on "this compound" is not publicly available, the robust in vivo data for these alternative USP7 inhibitors highlight the therapeutic potential of targeting this deubiquitinase. Further investigation and clinical development of potent and selective USP7 inhibitors are warranted to translate these promising preclinical findings into effective cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Novel, Selective Inhibitors of USP7 Uncover Multiple Mechanisms of Antitumor Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]
- 9. USP7 inhibitor P5091 inhibits Wnt signaling and colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Discovery of Potent, Selective, and Orally Bioavailable Inhibitors of USP7 with In Vivo Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Confirming Usp7-IN-14 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methods to confirm cellular target engagement of Usp7-IN-14, a selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). We present a comparative analysis with other widely used USP7 inhibitors, supported by experimental data and detailed protocols to aid in the design and interpretation of studies aimed at validating on-target activity.
The Critical Role of USP7 and the Mechanism of Inhibition
Ubiquitin-Specific Protease 7 (USP7) is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the stability of numerous proteins involved in critical cellular processes, including DNA damage response, cell cycle control, and apoptosis.[1][2] Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.[3][4]
A key substrate of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[5][6] USP7 deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53.[4][5] Inhibition of USP7, for instance by this compound, is designed to increase the ubiquitination and subsequent degradation of MDM2. This leads to the stabilization and accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells.[4][7]
Quantitative Comparison of USP7 Inhibitors
The following table summarizes the in vitro potency of Usp7-IN-8 (often referred to in literature and likely the intended compound of interest), and other well-characterized USP7 inhibitors like P5091 and FT671. A direct comparison with a compound explicitly named "this compound" is challenging due to the limited availability of public data under this specific name.
| Inhibitor | Target | IC50 / EC50 | Assay Type | Reference |
| Usp7-IN-8 | USP7 | IC50: 1.4 µM | Ub-Rho110 Assay | [1][5] |
| P5091 | USP7 | IC50: ~10 µM | Cell Viability (MM.1S cells) | [3] |
| FT671 | USP7 | IC50: 52 nM (USP7CD) | Biochemical Assay | [8][9] |
| FX1-5303 | USP7 | IC50: 0.29 nM | Biochemical Assay | [6] |
| FX1-5303 | p53 accumulation | EC50: 5.6 nM | Cellular Assay (MM.1S cells) | [6] |
Confirming Target Engagement in a Cellular Environment
Verifying that a compound directly interacts with its intended target within the complex milieu of a cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful and widely adopted method for this purpose.[10][11][12]
The principle behind CETSA is that the binding of a ligand, such as an inhibitor, to its target protein increases the protein's thermal stability.[11][13] This stabilization results in the protein being more resistant to heat-induced denaturation and aggregation. By subjecting treated cells to a temperature gradient, the amount of soluble target protein remaining at each temperature can be quantified, typically by Western blotting.[10][13] A shift in the melting curve to a higher temperature in the presence of the inhibitor provides strong evidence of target engagement.[13]
Visualizing the CETSA Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps to determine the thermal stabilization of USP7 in response to inhibitor binding in intact cells.
Materials:
-
Cell culture reagents
-
This compound or other USP7 inhibitors
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against USP7
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Thermal cycler
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[10]
-
-
Cell Harvesting and Heat Challenge:
-
Harvest cells and wash with ice-cold PBS containing protease inhibitors.
-
Resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.[10]
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-5 minutes in a thermal cycler, followed by a cooling step at room temperature for 3 minutes.[13][14]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[14]
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for USP7 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL detection system.[10]
-
-
Data Analysis:
-
Quantify the band intensities for USP7 at each temperature point using densitometry software.
-
Normalize the intensities to the intensity at the lowest temperature (considered 100% soluble).
-
Plot the normalized intensities against the temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples. A rightward shift in the curve for the inhibitor-treated sample indicates target engagement.
-
In-Cell Ubiquitination Assay
This assay is used to assess the downstream effects of USP7 inhibition on the ubiquitination status of its substrates, such as MDM2.
Materials:
-
Cell culture reagents
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer)
-
Primary antibodies against MDM2, p53, and ubiquitin
-
Other Western blot reagents as listed for CETSA
Procedure:
-
Cell Treatment:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or a vehicle control for the desired time (e.g., 4-24 hours).
-
In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.[5]
-
-
Cell Lysis and Western Blotting:
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol.
-
Probe the membranes with primary antibodies against MDM2, p53, and ubiquitin to observe changes in their levels and ubiquitination status.[5]
-
Expected Results: Treatment with an effective USP7 inhibitor like this compound is expected to show an increase in the ubiquitination of MDM2, leading to its degradation (a decrease in the MDM2 protein band). Consequently, a stabilization and increase in the levels of p53 should be observed.
Signaling Pathway Visualization
The following diagram illustrates the core signaling pathway affected by USP7 inhibition.
Caption: The USP7/MDM2/p53 signaling pathway and the mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ubiquitin-specific protease 7 inhibitors reveal a differentiated mechanism of p53-driven anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. annualreviews.org [annualreviews.org]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Usp7-IN-14
Immediate Safety and Handling Precautions
Before initiating any procedure involving Usp7-IN-14, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound, whether in solid or solution form, should occur in a controlled and well-ventilated environment, preferably within a chemical fume hood.
Core Safety Requirements:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves.
-
Ventilation: Conduct all work with this compound in a certified chemical fume hood to minimize inhalation risk.
-
Avoid Contact: Prevent direct contact with skin, eyes, and mucous membranes. In the event of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is being handled. If accidental ingestion occurs, seek immediate medical attention.
Chemical and Physical Properties
While specific quantitative data for this compound is not publicly available, the following table summarizes general properties typical of similar small molecule inhibitors.
| Property | General Information |
| Physical State | Solid (powder) |
| Solubility | Typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. |
| Stability | Generally stable under recommended storage conditions. Avoid exposure to moisture and excessive heat. |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams.[1]
Waste Segregation: The First Line of Defense
Proper segregation is critical to prevent accidental chemical reactions and ensure compliant disposal.
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing papers, pipette tips, and contaminated labware, should be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible waste container. Do not mix with other incompatible waste streams.[1]
Containerization and Labeling: Ensuring Clarity and Safety
Properly containing and labeling waste is essential for safe handling and disposal by environmental health and safety personnel.
-
Containers: Use robust, chemically resistant containers with secure lids.
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary solvent (e.g., "in DMSO")
-
An approximate concentration or quantity
-
The date of accumulation
-
Decontamination of Work Surfaces and Equipment
Thorough decontamination of all surfaces and non-disposable equipment is crucial to prevent cross-contamination and accidental exposure.
-
Procedure:
-
Wipe down all surfaces and equipment that came into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or isopropanol) to dissolve any residual compound.
-
Follow with a thorough cleaning using soap and water.
-
Dispose of all cleaning materials (wipes, paper towels) as solid hazardous waste.
-
Final Disposal Logistics
-
Storage of Waste: Store sealed and labeled hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Institutional Protocols: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Always follow your organization's specific procedures for chemical waste pickup.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the this compound disposal process.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Research: A Comprehensive Guide to Handling Usp7-IN-14
For researchers, scientists, and drug development professionals, the safe handling of potent, novel compounds like Usp7-IN-14 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment. Adherence to these protocols is critical for minimizing exposure risk and maintaining the integrity of your research.
This compound is a valuable tool in drug discovery, designed to induce the degradation of the USP7 protein.[1] Given its potential biological activity, it is crucial to handle this compound with a high degree of caution, following best practices for managing hazardous research chemicals.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive personal protective equipment strategy is mandatory when working with this compound. The following table outlines the recommended PPE based on guidelines for handling hazardous compounds.[2][3]
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-rated, powder-free nitrile gloves (ASTM D6978 compliant). | Prevents skin contact. The outer glove should be removed and disposed of as hazardous waste immediately after handling.[2] |
| Gown | Disposable, impermeable gown made of a resistant material like polyethylene-coated polypropylene. It should be long-sleeved with tight-fitting cuffs and close in the back. | Protects skin and personal clothing from contamination. Gowns should be discarded as hazardous waste after use or in the event of a spill.[2] |
| Eye & Face Protection | Safety goggles with side shields and a full-face shield. | Protects against splashes, aerosols, and airborne particles from contacting the eyes and face.[2] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. A powered air-purifying respirator (PAPR) may be necessary for activities with a high risk of aerosolization. | Minimizes the risk of inhaling the compound, especially in powdered form. Proper fit-testing of respirators is essential.[2] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the designated handling area.[2] |
First Aid Measures: Immediate Response Protocols
In the event of exposure, immediate and appropriate action is critical. The following table summarizes first aid procedures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5] |
Safe Handling and Operational Workflow
A clearly defined workflow is essential for minimizing the risk of exposure and contamination. All handling of solid this compound should occur within a certified chemical fume hood or a ventilated balance enclosure.[2][6]
A step-by-step workflow for the safe handling of this compound.
Disposal Plan: Managing Hazardous Waste
All materials that have come into contact with this compound must be treated as hazardous waste.[6] Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[6]
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Collect unused this compound powder and contaminated items (e.g., weigh paper, spatulas) in a clearly labeled, sealed, and chemically compatible hazardous waste container.[6] |
| Liquid Waste | Collect solutions containing this compound in a dedicated, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[6] |
| Contaminated Labware | Dispose of all contaminated disposable labware (e.g., pipette tips, tubes) in a designated hazardous waste bag or container.[6] |
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound".[6] Follow your institution's specific guidelines for the disposal of chemical and cytotoxic waste.[2]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
